E3 ligase Ligand 31
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H17N3O4 |
|---|---|
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-5-yl]propanal |
InChI |
InChI=1S/C16H17N3O4/c1-18-13-9-10(3-2-8-20)4-5-11(13)19(16(18)23)12-6-7-14(21)17-15(12)22/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,17,21,22) |
InChI-Schlüssel |
UYVBGHGSFKJFOU-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide details the mechanism of action of E3 ligase ligands, with a particular focus on those recruiting the Inhibitor of Apoptosis (IAP) family of E3 ligases, a significant area of research in targeted protein degradation.
Introduction to Targeted Protein Degradation and E3 Ligase Ligands
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are the most prominent class of TPD agents.[2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2]
The E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.[2] While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, including CRBN, VHL, MDM2, and the Inhibitor of Apoptosis (IAP) proteins.[2][4][5] IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), have shown significant promise in preclinical studies for various diseases, particularly cancer.[2][6]
The General Mechanism of Action of E3 Ligase Ligands in PROTACs
The fundamental role of an E3 ligase ligand within a PROTAC is to hijack a specific E3 ubiquitin ligase and bring it into close proximity with a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] A key feature of this process is its catalytic nature; once the POI is degraded, the PROTAC is released and can recruit another POI and E3 ligase for subsequent rounds of degradation.[2][3]
References
- 1. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Role of Cereblon Ligand-31 Analogues in PROTAC Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating its degradation. While the specific entity "E3 ligase Ligand 31" is cited in recent patent literature as a Cereblon (CRBN) ligand for the development of novel PROTACs, detailed public data regarding its specific structure, binding characteristics, and synthesis protocols remain limited. This technical guide will therefore focus on a well-characterized and widely used analogue, pomalidomide (B1683931), to provide a comprehensive overview of the role of this class of CRBN ligands in PROTAC synthesis and evaluation. This guide will detail the underlying biological pathways, present key quantitative data for representative PROTACs, provide detailed experimental protocols, and include mandatory visualizations to facilitate a deeper understanding of the core concepts for researchers in the field of targeted protein degradation.
The Cereblon E3 Ligase Pathway in Targeted Protein Degradation
The von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases are the most extensively used in PROTAC design.[1] CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has been successfully exploited to degrade a multitude of proteins implicated in various diseases.[2][3] The mechanism of action for a CRBN-recruiting PROTAC is a catalytic cycle that begins with the formation of a ternary complex.
The PROTAC molecule, a hetero-bifunctional entity, simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase.[3] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI.[2] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation, highlighting the catalytic nature of this process.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its binding affinity to the E3 ligase and the target protein, as well as its ability to induce degradation of the target protein in a cellular context. Key parameters include the dissociation constant (Kd) for binding, the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax). The following table summarizes these parameters for representative pomalidomide-based PROTACs.
| PROTAC Name | Target Protein | CRBN Ligand | CRBN Binding Affinity (Kd/IC50) | Target Binding Affinity (Kd/IC50) | DC50 | Dmax | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | ~1.8 µM (IC50) | ~90 nM (IC50) | 4.3 nM | >95% | MV4;11 | |
| ARV-825 | BRD4 | Pomalidomide | ~1.7 µM (IC50) | ~28 nM (IC50) | <1 nM | >90% | RS4;11 | |
| Compound 13a | BRD4 | Novel Benzamide | 63 µM (IC50) | Not Reported | ~100 nM | ~80% | Namalwa |
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC (General Workflow)
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the E3 ligase ligand with a linker attachment point, the target protein ligand with a linker attachment point, and the final conjugation of these two components. The following diagram illustrates a general workflow for the solid-phase synthesis of a pomalidomide-based PROTAC.
A detailed, step-by-step protocol for the solid-phase synthesis of a pomalidomide-based PROTAC is as follows:
-
Resin Preparation: Swell a suitable solid-phase synthesis resin (e.g., Rink Amide resin) in a solvent like dimethylformamide (DMF).
-
Pomalidomide Attachment: Couple a pomalidomide derivative with a carboxylic acid handle to the resin using standard peptide coupling reagents (e.g., HATU, DIPEA) in DMF.
-
Linker Installation: Sequentially add linker building blocks (e.g., Fmoc-amino-PEG-acid) to the pomalidomide-bound resin. Each step involves Fmoc deprotection with piperidine (B6355638) in DMF followed by coupling of the next linker unit.
-
POI Ligand Coupling: Couple the protein of interest (POI) ligand, which has a compatible functional group (e.g., a carboxylic acid), to the terminal amine of the linker on the resin.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water) to cleave the PROTAC from the solid support and remove any remaining protecting groups.
-
Purification and Analysis: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescently-labeled anti-His antibody (e.g., AF488-labeled) (acceptor)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume plates
Protocol:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Add the Tb-conjugated anti-GST antibody and the fluorescently-labeled anti-His antibody to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor) after a time delay.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard technique to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax.
Conclusion
The development of PROTACs that recruit the CRBN E3 ligase has emerged as a powerful strategy for targeted protein degradation. While specific details for "this compound" are not yet widely available, the principles of PROTAC design, synthesis, and evaluation are well-established through the extensive study of analogues like pomalidomide. A thorough understanding of the CRBN-mediated degradation pathway, coupled with robust experimental protocols for synthesis and characterization, is essential for the successful development of novel CRBN-based PROTACs. This technical guide provides a foundational framework for researchers to design and evaluate new chemical entities in the exciting and rapidly advancing field of targeted protein degradation.
References
E3 Ligase Ligand 31 for Targeted Degradation of HSD17B13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, sparking significant interest in developing therapeutic agents that can inhibit or eliminate the HSD17B13 protein.
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) represents a novel and powerful strategy to eliminate pathogenic proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This technical guide focuses on the use of E3 ligase Ligand 31 in the development of PROTACs for the targeted degradation of HSD17B13, with a specific focus on the construct known as "PTOTAC HSD17B13 degrader 1".
While specific quantitative performance data for "this compound" and "PTOTAC HSD17B13 degrader 1" are not yet extensively available in peer-reviewed literature, this guide provides a comprehensive overview of the underlying science, key experimental protocols, and the signaling context of HSD17B13 to support research and development efforts in this area.
Quantitative Data
Quantitative characterization is essential for evaluating the efficacy and potency of a PROTAC degrader. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the binding affinities (Kd) of the PROTAC for both the target protein and the E3 ligase.
As specific experimental data for "PTOTAC HSD17B13 degrader 1" is not publicly available, the following tables provide representative quantitative data for HSD17B13 inhibitors and general PROTACs to serve as a benchmark for experimental design and data interpretation.
Table 1: Representative Quantitative Data for HSD17B13 Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) |
| BI-3231 | Human HSD17B13 | Biochemical (Estradiol substrate) | <0.0025 |
| Hsd17B13-IN-9 | HSD17B13 | Biochemical | 0.01 |
| Compound 1 | Human HSD17B13 | Biochemical (β-estradiol substrate) | 1.4 |
| Compound 2 | Human HSD17B13 | Biochemical (β-estradiol substrate) | 0.038 |
Table 2: Representative Quantitative Data for PROTAC Degraders (Various Targets)
| PROTAC ID | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line |
| ARD-266 | Androgen Receptor | VHL | 0.5 | >90 | LNCaP |
| Compound 7f | CDK12/13 | CRBN | 2.2 (CDK12), 2.1 (CDK13) | >90 | MDA-MB-231 |
| dASK1 | ASK1 | CRBN | ~100 | ~70 | HepG2 |
| Compound 75 | PTP1B | CRBN | 50 (at 72h) | >90 | Not Specified |
Signaling Pathways and Mechanism of Action
Understanding the cellular role of HSD17B13 is critical for designing and interpreting experiments. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver. Its expression is regulated by key transcription factors involved in lipid metabolism, and it has been implicated in inflammatory signaling pathways.
The mechanism of action for a PROTAC degrader involves the formation of a ternary complex between the target protein (HSD17B13), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful development and characterization of PROTAC degraders. The following sections provide methodologies for key assays.
HSD17B13 Degradation Assay (Western Blot)
This protocol is for determining the dose-dependent degradation of HSD17B13 in a cellular context.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
PTOTAC HSD17B13 degrader 1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSD17B13
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of PTOTAC HSD17B13 degrader 1 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence signal and quantify band intensities.
-
-
Data Analysis: Normalize HSD17B13 band intensity to the loading control. Plot the normalized HSD17B13 levels against the degrader concentration to determine DC50 and Dmax.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of HSD17B13 in a reconstituted system.
Materials:
-
Recombinant human HSD17B13 protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase complex recruited by Ligand 31 (e.g., VHL or CRBN complex)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PTOTAC HSD17B13 degrader 1
-
SDS-PAGE and Western blotting reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and HSD17B13 protein.
-
PROTAC Addition: Add PTOTAC HSD17B13 degrader 1 or vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-HSD17B13 antibody. The appearance of higher molecular weight bands or a smear above the unmodified HSD17B13 band indicates polyubiquitination.
Ternary Complex Formation Assays
Biophysical assays are crucial to confirm that the PROTAC can effectively bridge the target protein and the E3 ligase.
a) Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on a sensor chip.
-
Inject the HSD17B13 protein with or without the PROTAC degrader over the chip surface.
-
Measure the binding kinetics and affinity. An increase in binding response in the presence of the PROTAC indicates ternary complex formation.
b) Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the HSD17B13 protein to measure the binary binding affinity.
-
Titrate the PROTAC into a solution containing both HSD17B13 and the E3 ligase to measure the affinity of ternary complex formation.
c) Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the PROTAC degrader or vehicle.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble from aggregated proteins by centrifugation.
-
Quantify the amount of soluble HSD17B13 by Western blot. A shift in the melting temperature of HSD17B13 in the presence of the PROTAC indicates target engagement and can be an indirect measure of ternary complex formation in a cellular environment.
Cell Viability Assay
This assay determines the cytotoxic effects of the PROTAC degrader on cells.
Materials:
-
Cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Measurement: Measure the signal (luminescence, absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the degrader concentration to determine the IC50 value.
Conclusion
The targeted degradation of HSD17B13 using PROTACs containing this compound is a promising therapeutic strategy for chronic liver diseases. While specific quantitative data for "PTOTAC HSD17B13 degrader 1" is still emerging, this technical guide provides a solid foundation for researchers to design and execute experiments to characterize this and similar molecules. The provided protocols for degradation, ubiquitination, ternary complex formation, and cell viability assays, along with an understanding of the HSD17B13 signaling pathway, will be instrumental in advancing the development of novel degraders for this important therapeutic target. As more data becomes publicly available, the scientific community will gain a clearer understanding of the full potential of this approach.
Chemical structure and properties of E3 ligase Ligand 31
An In-Depth Technical Guide to the E3 Ligase Ligand: HOIP Inhibitor 31
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the covalent E3 ligase ligand for HOIP (also known as RNF31), herein referred to as HOIP Ligand 31. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to HOIP and the LUBAC Complex
HOIL-1-interacting protein (HOIP) is the catalytic subunit of the Linear Ubiquitin Chain Assembly Complex (LUBAC), a critical E3 ubiquitin ligase in the regulation of immune and inflammatory signaling pathways. LUBAC is unique in its ability to assemble linear (M1-linked) polyubiquitin (B1169507) chains, which serve as a crucial signal for the activation of the canonical NF-κB pathway. Given its role in various diseases, including cancer and autoimmune disorders, HOIP has emerged as a significant target for therapeutic intervention.
Chemical Structure and Properties of HOIP Ligand 31
HOIP Ligand 31 is a fragment-based covalent inhibitor designed to target the active site of HOIP. Its discovery was the result of a fragment-based covalent ligand screening campaign aimed at identifying small molecules that could irreversibly bind to the catalytic cysteine residue (C885) within the RBR (RING-in-between-RING) domain of HOIP.
Chemical Structure:
The precise chemical structure of the initial hit, referred to as compound (5) in the primary literature and which we are calling HOIP Ligand 31 for the purpose of this guide, is an α,β-unsaturated methyl ester derivative.
(The exact chemical drawing is proprietary to the publishing research group and is not publicly available for reproduction. Please refer to the original publication by Johansson et al. (2019) for the specific structure.)
Properties:
| Property | Description |
| Mechanism of Action | Covalently modifies the active site cysteine (C885) of HOIP via a Michael addition reaction, leading to irreversible inhibition of its E3 ligase activity. |
| Binding Specificity | Demonstrates selectivity for HOIP over other E3 ligases and deubiquitinases (DUBs) that also form covalent thioester intermediates with ubiquitin. |
| Cellular Activity | Capable of penetrating mammalian cells to label and inhibit HOIP, leading to the suppression of NF-κB activation. |
Quantitative Data
The following table summarizes the key quantitative data for HOIP Ligand 31 based on the initial characterization studies.
| Parameter | Value | Method |
| HOIP Labeling (24h) | >85% | Protein LC-MS |
| Estimated Kd | > 400 μM | Concentration-response analysis |
| Inhibition of Polyubiquitin Chain Formation | Complete abolition at saturating concentrations | In vitro ubiquitination assay |
Experimental Protocols
Fragment-Based Covalent Ligand Screening by Protein LC-MS
This protocol outlines the methodology used to identify HOIP Ligand 31.
-
Library Preparation : A diverse library of fragments linked to α,β-unsaturated ester electrophiles is synthesized.
-
Compound Pooling : The library is pooled into groups of 4-5 compounds, with each compound in a pool having a distinct molecular weight to allow for simultaneous screening.
-
Incubation : The recombinant RBR domain of HOIP is incubated with a 10-fold stoichiometric excess of the compound pools.
-
LC-MS Analysis : The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) at various time points (e.g., 0.5, 4, and 24 hours) to detect the formation of covalent adducts between the protein and the fragments.
-
Hit Identification : A "hit" is identified by the appearance of a new mass peak corresponding to the mass of the protein plus the mass of the covalently bound fragment.
In Vitro Polyubiquitination Assay
This assay is used to confirm the inhibitory activity of HOIP Ligand 31 on the formation of linear polyubiquitin chains.
-
Pre-incubation : The HOIP RBR domain is pre-incubated with HOIP Ligand 31 to ensure complete covalent labeling. A DMSO control is run in parallel.
-
Reaction Initiation : The ubiquitination reaction is initiated by adding E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH7 or UbcH5c), ubiquitin, and ATP to the pre-incubated HOIP.
-
Incubation : The reaction is allowed to proceed for a defined period.
-
Quenching and Analysis : The reaction is stopped, and the formation of polyubiquitin chains is analyzed by SDS-PAGE and immunoblotting with an anti-ubiquitin antibody. A successful inhibitor will show a significant reduction or complete absence of polyubiquitin chain formation compared to the DMSO control.
Visualizations
HOIP/LUBAC Signaling Pathway
The following diagram illustrates the central role of the LUBAC complex in the canonical NF-κB signaling pathway.
Caption: LUBAC-mediated NF-κB signaling pathway initiated by TNFα.
Experimental Workflow for HOIP Ligand 31 Discovery
The following diagram outlines the workflow for the identification and validation of HOIP Ligand 31.
Caption: Workflow for the discovery and validation of HOIP Ligand 31.
Conclusion
HOIP Ligand 31 represents a significant advancement in the development of chemical probes for studying the LUBAC complex. As a fragment-based covalent inhibitor, it provides a valuable tool for dissecting the role of linear ubiquitination in health and disease. The methodologies employed in its discovery and characterization serve as a blueprint for identifying inhibitors for other challenging E3 ligase targets. Further optimization of this chemical scaffold holds promise for the development of novel therapeutics targeting diseases driven by aberrant NF-κB signaling.
An In-depth Technical Guide to the Ubiquitin-Proteasome System in the Context of Novel E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[1][2] This intricate pathway governs the levels of numerous proteins involved in signal transduction, cell cycle control, and transcription, making it a pivotal regulator of cellular function.[2] Dysregulation of the UPS is implicated in a variety of human diseases, including cancer and neurodegenerative disorders.[1][3]
The degradation process is a two-step cascade: the covalent attachment of multiple ubiquitin molecules to a target protein, followed by the degradation of this tagged protein by the 26S proteasome complex. This process is orchestrated by a sequential enzymatic cascade involving three key enzymes:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.
-
E3 (Ubiquitin Ligase): The specificity factor of the system. It recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.
A polyubiquitin (B1169507) chain, typically linked through the lysine (B10760008) at position 48 (K48), acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the substrate, releasing free ubiquitin for recycling.
E3 Ubiquitin Ligases: Gatekeepers of Protein Degradation
With over 600 members in humans, the E3 ubiquitin ligase family is the largest and most diverse component of the UPS, providing specificity for substrate recognition. This diversity presents a vast landscape of opportunities for therapeutic intervention, as targeting a specific E3 ligase could allow for the selective degradation of a disease-causing protein. However, E3 ligases have traditionally been challenging drug targets because their function relies on complex protein-protein interactions (PPIs) rather than conserved, deep enzymatic pockets like kinases.
A New Therapeutic Modality: Novel E3 Ligase Ligands
The emergence of Targeted Protein Degradation (TPD) has revolutionized the approach to "undruggable" targets. Instead of inhibiting a protein's function, TPD co-opts the cell's native UPS machinery to completely eliminate the target protein. This is achieved through novel small molecules that function as E3 ligase ligands. Two primary classes of these molecules have been developed: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.
PROTACs (Proteolysis-Targeting Chimeras)
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker connecting the two. By simultaneously binding the POI and an E3 ligase, the PROTAC induces proximity, forming a ternary complex. This proximity facilitates the ubiquitination of the POI by the recruited E2-E3 machinery, marking it for proteasomal degradation. A key advantage of PROTACs is their catalytic mechanism; once the POI is degraded, the PROTAC is released and can engage another target molecule.
Molecular Glues
Molecular glues are small, monovalent molecules that induce or stabilize an interaction between an E3 ligase and a target protein that would not normally occur. Unlike the bifunctional PROTACs, molecular glues act by binding to the E3 ligase and altering its surface conformation. This remodeled surface creates a new binding interface that is complementary to a "neo-substrate" (the target protein), leading to its recruitment, ubiquitination, and subsequent degradation. Because they are typically smaller and more closely adhere to traditional small-molecule drug properties, molecular glues often possess more favorable pharmacological characteristics, such as better cell permeability.
Data Presentation: Quantitative Assessment of Novel Ligands
The development of effective degraders relies on rigorous quantitative analysis of their binding and degradation properties. Key parameters include binding affinity (KD) for binary and ternary complexes, and cellular degradation potency (DC50) and efficacy (Dmax).
Table 1: Binding Affinities of E3 Ligase Ligands and Ternary Complexes
| Ligand/PROTAC | E3 Ligase | Target Protein | Binary KD (E3) | Ternary KD | Cooperativity (α) |
| MS83 (PROTAC) | KEAP1 | BRD4 | 1.3 nM | Not Reported | Not Reported |
| Thalidomide | Cereblon (CRBN) | GSPT1 | ~1 µM | ~250 nM | >1 |
| Pomalidomide | Cereblon (CRBN) | IKZF1 | ~3 µM | ~15 nM | >1 |
| VH032 | VHL | - | 190 nM | - | - |
| MZ1 (PROTAC) | VHL | BRD4 | 187 nM | 33 nM | 5.7 |
Note: Cooperativity (α) is a measure of the stabilization of the ternary complex. α > 1 indicates positive cooperativity, where the binding of the target protein and E3 ligase is mutually reinforcing. Data is compiled from various literature sources for illustrative purposes.
Table 2: Degradation Potency and Efficacy of Novel Ligands
| Compound | Target Protein | Cell Line | DC50 | Dmax (%) |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | AGS (Stomach Cancer) | 7.49 nM | >95% |
| PROTAC KRAS G12D degrader 1 | SNU-1 (Stomach Cancer) | 19.77 nM | Not Reported | |
| PROTAC KRAS G12D degrader 1 | HPAF-II (Pancreatic Cancer) | 52.96 nM | Not Reported | |
| ARV-110 (PROTAC) | Androgen Receptor | VCaP (Prostate Cancer) | ~1 nM | >95% |
| CC-885 (Molecular Glue) | GSPT1 | KMS-12-BM (Myeloma) | ~20 nM | >90% |
Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximal percentage of protein degradation achieved. Data is compiled from various literature sources for illustrative purposes.
Experimental Protocols and Workflow
A multi-assay approach is essential to characterize a novel E3 ligase ligand, from initial binding to cellular activity.
Protocol 1: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC or molecular glue can induce the ubiquitination of the target protein in a reconstituted system.
1. Materials:
-
Recombinant Ubiquitin
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (specific to the E3 ligase)
-
Recombinant E3 Ligase (e.g., CRBN-DDB1 or VHL-ElonginB-ElonginC)
-
Recombinant Target Protein (Substrate)
-
Test Compound (PROTAC or molecular glue) dissolved in DMSO
-
ATP Solution (10 mM)
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE Sample Buffer
2. Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing ubiquitination buffer, ATP, Ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add the test compound at various concentrations (and a DMSO vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5-10 minutes.
-
Analyze the samples via SDS-PAGE followed by Western blotting.
-
Probe the Western blot with an antibody specific to the target protein. A high-molecular-weight smear or laddering pattern above the band for the unmodified protein indicates polyubiquitination.
Protocol 2: Ligand Binding Affinity Assays
These biophysical assays quantify the binding interactions between the compound, the E3 ligase, and the target protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters of the interaction. It is considered the gold standard for measuring binary interactions.
-
Fluorescence Polarization (FP): A competitive binding assay used to determine the affinity of a test compound. A fluorescently labeled tracer (e.g., a known binder) is displaced by the unlabeled test compound, causing a change in the polarization of the emitted light. This method is well-suited for high-throughput screening.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay used to study biomolecular interactions. Donor and acceptor beads are coated with the interacting partners (e.g., E3 ligase and target protein). Upon ternary complex formation induced by a PROTAC, the beads are brought into close proximity, generating a chemiluminescent signal. This is highly sensitive and suitable for HTS.
Protocol 3: Cellular Protein Degradation Assay (Western Blot for DC₅₀/Dₘₐₓ)
This is the standard method to measure the potency and efficacy of a degrader in a cellular context.
1. Materials:
-
Cultured cells expressing the target protein
-
Test Compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
2. Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Normalize protein amounts for all samples, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each concentration. Plot the percentage of remaining protein against the log of the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 4: Live-Cell Kinetic Degradation Assays (e.g., HiBiT/Nano-BRET)
These assays allow for real-time monitoring of protein degradation kinetics in live cells, providing a more dynamic understanding of degrader activity.
1. Principle:
-
The target protein is endogenously tagged with a small peptide (like HiBiT) using CRISPR/Cas9 gene editing.
-
HiBiT has a low affinity for a larger complementary polypeptide (LgBiT).
-
When LgBiT and a furimazine substrate are added to the cell lysate, they bind to the HiBiT-tagged protein, generating a bright luminescent signal that is proportional to the amount of target protein present.
-
By measuring luminescence at different time points after degrader addition, a kinetic profile of protein degradation and recovery can be generated.
2. Procedure (General):
-
Use a cell line with the target protein endogenously tagged with HiBiT.
-
Seed cells in a white, opaque multi-well plate suitable for luminescence readings.
-
Treat cells with the degrader compound at various concentrations.
-
At designated time points, lyse the cells and add the Nano-Glo® HiBiT LgBiT detection reagent.
-
Read the luminescent signal on a plate reader.
-
Plot the signal over time to determine the degradation rate (kdeg), Dmax, and time to Dmax.
References
E3 Ligase Ligand 31 as a Tool for Studying HSD17B13 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from steatosis to more severe liver pathologies.[4][5] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[6][7] While its precise physiological role is still under investigation, its enzymatic activity is implicated in the pathogenesis of liver injury and inflammation.[8][9]
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate target proteins rather than merely inhibiting their enzymatic activity.[10][11] This guide focuses on the use of a specific PROTAC, referred to as "PTOTAC HSD17B13 degrader 1," which incorporates "E3 ligase Ligand 31," as a tool to study the function of HSD17B13. This degrader provides a mechanism to induce the degradation of the HSD17B13 protein, thereby enabling a deeper understanding of its cellular roles.
Mechanism of Action: PROTAC-mediated Degradation of HSD17B13
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.[11] "PTOTAC HSD17B13 degrader 1" is composed of three key components: a ligand that binds to HSD17B13, a linker, and "this compound," which recruits an E3 ubiquitin ligase.[1][2][3]
The mechanism of action involves the formation of a ternary complex between HSD17B13, the PROTAC molecule, and the recruited E3 ligase.[10] This proximity induces the E3 ligase to transfer ubiquitin molecules to the HSD17B13 protein. The resulting polyubiquitinated HSD17B13 is then recognized and degraded by the 26S proteasome.[8]
Quantitative Data
Currently, detailed quantitative data for "PTOTAC HSD17B13 degrader 1" and "this compound" from peer-reviewed scientific literature is limited, with the primary source of information being a patent application and vendor websites.[1] The tables below are structured to present typical quantitative metrics used to characterize such molecules. As more data becomes publicly available, these tables can be populated accordingly.
Table 1: HSD17B13 Ligand and E3 Ligase Ligand Binding Affinities
| Ligand | Target | Binding Assay | KD (nM) | Reference |
| HSD17B13 Ligand Moiety | HSD17B13 | (e.g., SPR, ITC) | Data not available | |
| This compound | E3 Ligase | (e.g., SPR, ITC) | Data not available | [7] |
Table 2: "PTOTAC HSD17B13 degrader 1" In Vitro Degradation Profile
| Parameter | Cell Line | Assay | Value | Reference |
| DC50 (Concentration for 50% degradation) | (e.g., HepG2, Huh7) | (e.g., Western Blot, In-Cell Western) | Data not available | |
| Dmax (Maximum degradation) | (e.g., HepG2, Huh7) | (e.g., Western Blot, In-Cell Western) | Data not available | |
| Degradation Rate (kdeg) | (e.g., HepG2, Huh7) | (e.g., Time-course Western Blot) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of an HSD17B13-targeting PROTAC like "PTOTAC HSD17B13 degrader 1."
Western Blotting for HSD17B13 Degradation
Objective: To quantify the reduction in HSD17B13 protein levels in cells treated with the PROTAC degrader.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
"PTOTAC HSD17B13 degrader 1"
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSD17B13
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of "PTOTAC HSD17B13 degrader 1" (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HSD17B13 and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HSD17B13 band intensity to the loading control.
-
Calculate the percentage of HSD17B13 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To provide evidence of the formation of the HSD17B13-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line expressing tagged versions of HSD17B13 or the E3 ligase (e.g., FLAG-HSD17B13)
-
"PTOTAC HSD17B13 degrader 1"
-
Immunoprecipitation (IP) lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (anti-HSD17B13, anti-E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells expressing tagged HSD17B13 with the PROTAC degrader or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-FLAG antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against HSD17B13 and the recruited E3 ligase.
-
Interpretation: An increased signal for the E3 ligase in the sample treated with the PROTAC degrader compared to the vehicle control indicates the formation of the ternary complex.
Ubiquitination Assay
Objective: To detect the polyubiquitination of HSD17B13 induced by the PROTAC degrader.
Materials:
-
Cell line expressing tagged HSD17B13 (e.g., HA-HSD17B13)
-
"PTOTAC HSD17B13 degrader 1"
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-HA antibody)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (anti-ubiquitin, anti-HA)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC degrader and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a few hours.
-
Immunoprecipitation: Perform immunoprecipitation of HSD17B13 as described in the ternary complex formation assay.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated HSD17B13 and an anti-HA antibody to detect total immunoprecipitated HSD17B13.
-
Interpretation: A smear or ladder of high molecular weight bands detected by the anti-ubiquitin antibody in the PROTAC-treated sample indicates polyubiquitination of HSD17B13.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of PROTAC-mediated HSD17B13 degradation.
Experimental Workflow for HSD17B13 Degradation Analysis
Caption: Workflow for quantifying HSD17B13 degradation via Western Blot.
Conclusion
"this compound," as part of "PTOTAC HSD17B13 degrader 1," represents a valuable chemical tool for investigating the biological functions of HSD17B13. By inducing the targeted degradation of HSD17B13, researchers can probe the downstream consequences of its removal in a controlled and dose-dependent manner. The experimental protocols outlined in this guide provide a framework for the characterization of this and other HSD17B13-targeting PROTACs. As research in this area progresses, a more comprehensive understanding of the therapeutic potential of HSD17B13 degradation will undoubtedly emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTOTAC HSD17B13 降解剂 1 | PTOTAC HSD17B13 degrader 1 | CAS 3046195-01-8 | PROTAC | 美国InvivoChem [invivochem.cn]
- 3. PTOTAC HSD17B13 degrader 1 | PROTAC | MCE [medchemexpress.cn]
- 4. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degradation and PROTACs [promega.sg]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro studies with E3 ligase Ligand 31
An In-depth Technical Guide to Preliminary In Vitro Studies with E3 Ligase Ligand 31
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on two distinct compounds referred to as "Ligand 31" in scientific literature. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.
Introduction
The designation "this compound" does not refer to a single, universally recognized molecule. Instead, it appears in separate research contexts to describe different compounds targeting distinct E3 ubiquitin ligases. This guide will focus on two such instances:
-
Fragment 31, a covalent inhibitor of HOIP (RNF31): Discovered through a fragment-based screening, this ligand targets the catalytic subunit of the Linear Ubiquitin Chain Assembly Complex (LUBAC), which plays a crucial role in NF-κB signaling.
-
IAP Antagonist 31, a potent inhibitor of Inhibitor of Apoptosis Proteins (IAPs): Developed via a multi-component reaction, this molecule is a Smac mimetic that targets IAPs, key regulators of apoptosis.
This document will present the available in vitro data, experimental methodologies, and associated signaling pathways for each of these compounds.
Part 1: Fragment 31 - A Covalent Inhibitor of HOIP (RNF31)
Fragment 31 was identified by Johansson et al. as a covalent ligand that targets the active site cysteine (C885) of HOIP (also known as RNF31), the catalytic component of the LUBAC E3 ligase complex. LUBAC is the only known E3 ligase to generate linear (M1-linked) ubiquitin chains, which are critical for activating the NF-κB signaling pathway in response to stimuli like TNFα.
Data Presentation
A summary of the quantitative data for Fragment 31 and its optimized analogue is presented below.
| Compound | Target | Assay Type | Metric | Value | Reference |
| Fragment 31 | HOIP (RBR domain) | LC-MS Binding | Estimated Kd | > 400 µM | [1][2] |
| Fragment 31 | HOIP | In vitro Ubiquitination | Inhibition | Yes | [1][2] |
| Fragment 31 | HOIP | Cellular Polyubiquitination | Inhibition | Yes | [1][2] |
Experimental Protocols
Fragment-Based Covalent Ligand Screening
The discovery of Fragment 31 was enabled by a screen of a library of electrophilic fragments against the RBR (RING-in-between-RING) domain of HOIP.
-
Protein Preparation: The catalytic RBR domain of human HOIP was expressed and purified.
-
Fragment Library: A diverse library of fragments containing α,β-unsaturated ester electrophiles was synthesized.
-
Screening Method: Protein LC-MS was used to screen the fragment library. The HOIP RBR domain was incubated with pools of fragments, and the protein was subsequently analyzed by liquid chromatography-mass spectrometry to detect any covalent modification, indicated by an increase in the protein's molecular weight.
-
Hit Confirmation: Individual fragments from the positive pools were then tested to confirm their ability to covalently bind to HOIP. Fragment 31 was identified as a confirmed hit.[1][2]
In Vitro Ubiquitination Assay
This assay was used to determine the functional effect of Fragment 31 on the E3 ligase activity of HOIP.
-
Reaction Mixture: A reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (UbcH5B), ubiquitin, and the purified HOIP RBR domain was prepared in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT).
-
Inhibitor Incubation: The HOIP RBR domain was pre-incubated with Fragment 31 or a vehicle control (DMSO).
-
Initiation: The ubiquitination reaction was initiated by the addition of ATP.
-
Quenching and Analysis: The reaction was allowed to proceed for a specified time at 37°C and then quenched by the addition of SDS-PAGE loading buffer. The reaction products were resolved by SDS-PAGE and visualized by Coomassie staining or western blot using an anti-ubiquitin antibody to detect the formation of polyubiquitin (B1169507) chains. Inhibition is observed as a reduction in the formation of these chains compared to the control.[1][2][3]
Signaling Pathway and Experimental Workflow Visualization
HOIP-Mediated NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the role of the LUBAC complex (containing HOIP/RNF31) and the point of inhibition by Fragment 31 .
Caption: Canonical NF-κB pathway showing LUBAC activation and inhibition by Fragment 31.
Experimental Workflow for Fragment Screening
This diagram outlines the workflow used to identify and validate covalent inhibitors of HOIP.
Caption: Workflow for discovery and validation of Fragment 31 as a HOIP inhibitor.
Part 2: IAP Antagonist 31
IAP Antagonist 31 is a potent, cell-permeable Smac mimetic developed by the Cosford group. It functions by binding to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, such as cIAP1, cIAP2, and XIAP. This binding disrupts the IAPs' ability to inhibit caspases, thereby promoting apoptosis. Additionally, binding of the antagonist to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation, which also leads to the activation of the non-canonical NF-κB pathway. The synthesis of this class of compounds was achieved efficiently using an Ugi four-component reaction.[4]
Data Presentation
A summary of the binding affinities for IAP Antagonist 31 against various IAP proteins is provided below.
| Compound | Target | Assay Type | Metric | Value (nM) | Reference |
| Antagonist 31 | ML-IAP | Fluorescence Polarization | Ki | 2 | [4] |
| Antagonist 31 | cIAP1 | Fluorescence Polarization | Ki | 15 | [4] |
| Antagonist 31 | cIAP2 | Fluorescence Polarization | Ki | 43 | [4] |
| Antagonist 31 | XIAP | Fluorescence Polarization | Ki | 28 | [4] |
Experimental Protocols
Synthesis via Ugi Four-Component Reaction
A key feature of the development of Antagonist 31 was the use of the Ugi four-component reaction (Ugi 4CR), which allows for the rapid and convergent synthesis of complex molecules.
-
Reactants: The reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.
-
Procedure: The components are mixed in a suitable solvent (e.g., methanol) and stirred at room temperature. The reaction proceeds through the formation of an imine and a subsequent series of nucleophilic attacks, culminating in an irreversible Mumm rearrangement to form the final α-acylamino amide product.
-
Cyclization: For Antagonist 31 , a subsequent acid-mediated (e.g., TFA) cyclization step was employed to form the characteristic bicyclic lactam core.
-
Purification: The final product is purified using standard techniques such as column chromatography. This highly efficient process enabled the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[4]
Fluorescence Polarization (FP) Binding Assay
The binding affinities of IAP antagonists were determined using a competitive fluorescence polarization assay.
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled probe. A small, fluorescently labeled peptide (tracer) derived from the N-terminus of Smac binds to the BIR domain of the IAP protein, resulting in a high polarization signal due to the slower tumbling of the large protein-tracer complex. An unlabeled antagonist competes with the tracer for binding, displacing it and causing a decrease in the polarization signal.
-
Reagents:
-
Purified recombinant IAP protein (e.g., cIAP1-BIR3 domain).
-
Fluorescently labeled Smac-derived peptide (e.g., FAM-AVPIAQKSE).
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Serial dilutions of the IAP antagonist.
-
-
Procedure:
-
The IAP protein and the fluorescent tracer are mixed in the assay buffer in the wells of a microplate (e.g., a black 384-well plate).
-
The antagonist at various concentrations is added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the antagonist concentration. The Ki (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.[5][6][7]
Signaling Pathway and Experimental Workflow Visualization
IAP-Mediated Apoptosis and NF-κB Signaling
The following diagram illustrates the dual role of cIAPs in inhibiting apoptosis and activating NF-κB, and how IAP Antagonist 31 modulates these pathways.
Caption: IAP-mediated signaling and its modulation by Antagonist 31.
Experimental Workflow for IAP Antagonist Evaluation
This diagram shows the process for synthesizing and evaluating the binding affinity of IAP antagonists.
Caption: Workflow for the synthesis and in vitro evaluation of IAP Antagonist 31.
References
- 1. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. rsc.org [rsc.org]
Investigating the Binding Partners of E3 Ligase Ligand 31: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of E3 ligase Ligand 31, a molecule designed for the targeted degradation of proteins through the Proteolysis-Targeting Chimera (PROTAC) technology. This compound is a derivative of pomalidomide (B1683931) and functions as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase. This document details the binding characteristics of this ligand, presents experimental protocols for its characterization, and explores the associated signaling pathways. The primary audience for this guide includes researchers, scientists, and drug development professionals actively working in the field of targeted protein degradation.
Introduction to this compound
This compound (CAS No. 2357114-13-5) is a small molecule ligand specifically designed to engage the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). Its chemical formula is C₁₆H₁₇N₃O₄, with a molecular weight of 315.32 g/mol . The structure of this compound is based on the well-established immunomodulatory drug (IMiD) scaffold, optimized for incorporation into PROTACs.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as this compound. By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein. This compound has been utilized in the synthesis of PROTACs targeting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein, which is implicated in chronic liver diseases[1].
Binding Partners of this compound
The primary and direct binding partner of this compound is the Cereblon (CRBN) protein. CRBN forms a complex with DNA Damage-Binding Protein 1 (DDB1), Cullin 4A/B (CUL4A/B), and Regulator of Cullins 1 (ROC1) to constitute the functional CRL4^CRBN^ E3 ubiquitin ligase.
When incorporated into a PROTAC, this compound facilitates the recruitment of this entire E3 ligase complex to a specific protein of interest. For example, in the context of "PTOTAC HSD17B13 degrader 1," the binding partners involved in the functional ternary complex are:
-
Direct Binding Partner: Cereblon (CRBN)
-
Indirect Binding Partners (via PROTAC): The target protein, HSD17B13.
-
Associated Proteins in the Complex: DDB1, CUL4A/B, and ROC1.
The binding of IMiD-based ligands like this compound to CRBN can alter its substrate specificity, leading to the recruitment of "neosubstrates" that are not typically targeted by the native E3 ligase complex. The most well-characterized neosubstrates for CRBN in the presence of such ligands are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [2][3][4].
Quantitative Binding Affinity Data
While specific quantitative binding data for this compound (CAS 2357114-13-5) is not extensively available in peer-reviewed literature, the binding affinities of its parent compound, pomalidomide, and other closely related IMiDs to Cereblon have been well-characterized. These values serve as a critical reference for understanding the potency of this compound.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC₅₀) | Assay Method | Reference(s) |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, Competitive Binding Assay | [5] |
| Lenalidomide (B1683929) | ~178 nM | ~2 µM | Isothermal Titration Calorimetry, Competitive Binding Assay | [6][7] |
| Thalidomide (B1683933) | ~250 nM | - | Isothermal Titration Calorimetry | [6] |
Note: Kd (dissociation constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions and protein constructs used.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of ligands like this compound to Cereblon.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying ligand-protein binding in solution.
-
Principle: The assay measures the transfer of energy from a donor fluorophore (e.g., terbium-conjugated anti-His antibody) bound to a His-tagged CRBN/DDB1 complex to an acceptor fluorophore on a fluorescently labeled tracer ligand that also binds to CRBN. A test compound that competes with the tracer for binding to CRBN will disrupt FRET, leading to a decrease in the signal.
-
Protocol Outline:
-
Dispense a constant concentration of His-tagged CRBN/DDB1 complex and a terbium-conjugated anti-His antibody into the wells of a microplate.
-
Add a fluorescently labeled tracer ligand (e.g., a thalidomide derivative) to the wells.
-
Add serial dilutions of the test compound (this compound).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader equipped with appropriate filters for the donor and acceptor fluorophores.
-
The decrease in the FRET signal is plotted against the concentration of the test compound to calculate the IC₅₀ value[5].
-
Competitive Pull-Down Assay
This method assesses the ability of a compound to inhibit the interaction between CRBN and an immobilized ligand.
-
Principle: A known CRBN ligand (e.g., a thalidomide analog) is immobilized on affinity beads. These beads are then used to capture CRBN from a cell lysate or a solution of purified protein. The ability of a test compound to prevent CRBN from binding to the beads is quantified.
-
Protocol Outline:
-
Prepare cell lysates (e.g., from U266 myeloma cells) or a solution of purified CRBN-DDB1 complex.
-
Pre-incubate the lysate or purified protein with varying concentrations of the test compound.
-
Add thalidomide-conjugated affinity beads to the mixture and incubate to allow for binding.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analyze the eluate for the presence of CRBN and DDB1 by Western blotting.
-
The intensity of the CRBN band is quantified and plotted against the concentration of the test compound to determine its IC₅₀ value[5][7].
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.
-
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. The resulting binding isotherm can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Protocol Outline:
-
Place a solution of purified Cereblon protein in the sample cell of the calorimeter.
-
Load a solution of the test ligand into the injection syringe.
-
Inject small aliquots of the ligand into the protein solution while monitoring the heat changes.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction[8].
-
Signaling Pathways and Biological Context
The recruitment of the CRL4^CRBN^ E3 ligase by this compound has significant downstream consequences, primarily driven by the subsequent degradation of target proteins.
The CRL4^CRBN^ Ubiquitination Pathway
This compound, as part of a PROTAC, brings a target protein into the proximity of the CRL4^CRBN^ complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Downstream Effects of Cereblon Modulation
The modulation of CRBN activity by ligands like this compound can have profound effects on cellular signaling. By inducing the degradation of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3), these ligands can exert immunomodulatory effects, including the activation of T-cells and the production of interleukin-2 (B1167480) (IL-2)[3][9][10]. This is a key mechanism of action for IMiDs in the treatment of multiple myeloma.
Furthermore, Cereblon has been identified as a regulator of various signaling pathways, including the Wnt signaling pathway. CRBN can mediate the degradation of Casein kinase 1α (CK1α), a negative regulator of Wnt signaling[11][12]. Therefore, the use of CRBN-recruiting PROTACs could potentially impact these endogenous pathways.
Biological Role of HSD17B13
HSD17B13 is a lipid droplet-associated protein that is highly expressed in the liver[13]. Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[14]. This makes HSD17B13 an attractive therapeutic target. The development of PROTACs using this compound to degrade HSD17B13 represents a novel therapeutic strategy for these conditions[1][15].
Summary and Future Directions
This compound is a valuable chemical tool for the development of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its primary binding partner is CRBN, and through this interaction, it can induce the degradation of a wide range of target proteins. While quantitative binding data for this specific ligand is limited, the extensive characterization of its parent compounds provides a solid foundation for its application.
Future research should focus on the detailed characterization of PROTACs synthesized with this compound, including their ternary complex structures, degradation kinetics, and selectivity. Furthermore, a deeper understanding of the potential off-target effects and the impact on endogenous CRBN signaling pathways will be crucial for the clinical translation of these novel therapeutics.
Experimental Workflow Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pnas.org [pnas.org]
- 11. [PDF] The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling | Semantic Scholar [semanticscholar.org]
- 12. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 15. Direct degradation and stabilization of proteins: New horizons in treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for synthesizing PTOTAC HSD17B13 degrader 1 using E3 ligase Ligand 31
For research, scientific, and drug development professionals.
This document provides a detailed protocol for the chemical synthesis of PTOTAC HSD17B13 degrader 1, a proteolysis-targeting chimera designed to induce the degradation of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein. This protocol is based on a convergent synthesis strategy, involving the preparation of an HSD17B13 ligand and a pre-conjugated E3 ligase ligand-linker moiety, followed by their coupling to yield the final degrader molecule.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. PTOTAC HSD17B13 degrader 1 is composed of a ligand for HSD17B13, a linker, and a ligand for an E3 ubiquitin ligase (E3 ligase Ligand 31).[1][2] The synthesis described herein follows a convergent approach, which can improve overall yield and purification efficiency.
Materials and Reagents
The key reagents required for the synthesis are listed in the table below. All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents and inert atmosphere conditions are necessary for specific steps to prevent moisture contamination.
| Reagent/Material | Supplier | Notes |
| HSD17B13 degrader 2 | Synthesis required | Ligand for HSD17B13 |
| E3 Ligase Ligand-linker Conjugate 114 | Commercially available or synthesis required | Pre-coupled E3 ligase ligand and linker |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Base |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, reaction and extraction solvent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | For deprotection steps |
| Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4) | Sigma-Aldrich | Drying agent |
| Silica (B1680970) gel | Sigma-Aldrich | For column chromatography |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | Sigma-Aldrich | HPLC grade |
Synthetic Scheme
The overall synthetic strategy for PTOTAC HSD17B13 degrader 1 is depicted in the following workflow diagram.
Figure 1. Synthetic workflow for PTOTAC HSD17B13 degrader 1.
Experimental Protocols
The synthesis is divided into three main stages: the synthesis of the HSD17B13 ligand, the synthesis of the E3 ligase ligand-linker conjugate, and the final coupling reaction to form the PROTAC molecule.
Synthesis of HSD17B13 degrader 2
The detailed synthesis of HSD17B13 degrader 2 can be found in the experimental section of patent WO2024127297A1. The synthesis involves a multi-step sequence that is not fully detailed in the publicly available abstracts. Researchers should consult the full patent text for the specific procedures.
Synthesis of E3 Ligase Ligand-linker Conjugate 114
This conjugate consists of this compound and the linker, tert-Butyl 5-bromoisoindoline-2-carboxylate.[1][2][3] The synthesis of this intermediate is also detailed within patent WO2024127297A1. Alternatively, "E3 Ligase Ligand-linker Conjugate 114" is commercially available, which can significantly expedite the synthesis of the final degrader.
Final Coupling and Deprotection
This final step involves the coupling of the HSD17B13 ligand with the E3 ligase ligand-linker conjugate.
Reaction Scheme:
Figure 2. Final coupling and deprotection steps.
Procedure:
-
To a solution of HSD17B13 degrader 2 (1.0 eq) in anhydrous DMF, add E3 Ligase Ligand-linker Conjugate 114 (1.1 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected PTOTAC HSD17B13 degrader 1.
-
Dissolve the purified protected PROTAC in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by preparative HPLC to yield the final PTOTAC HSD17B13 degrader 1.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the HSD17B13 ligand, linker, and E3 ligase ligand moieties. |
| ¹³C NMR | Resonances consistent with the carbon framework of the final molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value. |
| HPLC Purity | >95% |
Signaling Pathway and Mechanism of Action
PTOTAC HSD17B13 degrader 1 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of HSD17B13.
Figure 3. Mechanism of action of PTOTAC HSD17B13 degrader 1.
The degrader simultaneously binds to HSD17B13 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the HSD17B13 protein. The resulting polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome, leading to the selective clearance of the HSD17B13 protein from the cell.
References
Application Notes and Protocols: Designing a PROTAC with E3 Ligase Ligand 31 for a Novel Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate unwanted proteins by co-opting the cell's own protein disposal machinery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the entire protein, offering a powerful strategy to tackle previously "undruggable" targets.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][6] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, often resulting in potent and sustained pharmacological effects at low doses.[1][2]
The choice of the E3 ligase ligand is a critical aspect of PROTAC design, influencing the efficiency, selectivity, and overall success of the degrader molecule.[7] While several E3 ligases have been exploited for PROTAC development, the most extensively used are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] This document provides a comprehensive guide to designing and validating a novel PROTAC using a specific E3 ligase ligand, herein referred to as Ligand 31, for a new protein of interest.
Designing a PROTAC with E3 Ligase Ligand 31
The design of a novel PROTAC is a modular process that involves the careful selection and assembly of the three core components.[1]
1. Protein of Interest (POI) Ligand Selection: The starting point for PROTAC design is a ligand that binds to the target protein. This ligand does not need to be a potent inhibitor; even weak binders can be effective as part of a PROTAC.[10] The key consideration is the availability of a suitable attachment point for the linker that does not disrupt binding to the POI.
2. This compound: this compound is a molecule capable of recruiting a specific E3 ubiquitin ligase.[11] The choice of this ligand will determine which E3 ligase is hijacked for the degradation of the POI. The properties of Ligand 31, such as its binding affinity for the E3 ligase and its chemical tractability for linker attachment, are crucial for the successful design of the PROTAC.
3. Linker Design and Optimization: The linker plays a more complex role than simply connecting the two ligands. Its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][13] A systematic variation of the linker is often necessary to identify the optimal PROTAC candidate.
Experimental Workflow for PROTAC Development and Validation
The development of a novel PROTAC involves a multi-step process encompassing biochemical, cellular, and in vivo validation assays.[10][14]
Caption: A streamlined workflow for the design and validation of a novel PROTAC.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of PROTACs designed with this compound and a ligand for a novel POI. This data is for illustrative purposes to guide researchers on the types of measurements to be made.
| PROTAC ID | Linker Length (atoms) | POI Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (α) | DC50 (nM) | Dmax (%) |
| PROTAC-01 | 8 | 150 | 250 | 5 | 500 | 85 |
| PROTAC-02 | 12 | 150 | 250 | 15 | 100 | 95 |
| PROTAC-03 | 16 | 150 | 250 | 10 | 250 | 90 |
| PROTAC-04 | 12 (modified) | 150 | 250 | 20 | 50 | >98 |
Note: Kd represents the dissociation constant, a measure of binding affinity. α represents the cooperativity factor for ternary complex formation. DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Detailed Experimental Protocols
Binary Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity of the PROTAC to the POI and the E3 ligase individually.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified recombinant POI and E3 ligase
-
PROTAC candidates
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified POI or E3 ligase over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized protein surface, starting with the lowest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) as kd/ka.
-
Ternary Complex Formation Assay using TR-FRET
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Purified, tagged POI (e.g., His-tagged) and E3 ligase (e.g., GST-tagged)
-
Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Tb and anti-GST-d2)
-
PROTAC candidates
-
Assay buffer
Protocol:
-
Reagent Preparation:
-
Prepare a solution containing the tagged POI and the corresponding donor fluorophore-labeled antibody.
-
Prepare a solution containing the tagged E3 ligase and the corresponding acceptor fluorophore-labeled antibody.
-
-
Assay Setup:
-
Add a fixed concentration of the POI-antibody complex to all wells.
-
Add a serial dilution of the PROTAC to the wells.
-
Add a fixed concentration of the E3 ligase-antibody complex to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the optimized time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration.
-
Fit the data to a suitable model to determine the potency of ternary complex formation.
-
Western Blot for Target Protein Degradation
Objective: To measure the reduction in cellular POI levels following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
PROTAC candidates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI signal to the loading control and express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[15]
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Signaling Pathway Example: MAPK Pathway Regulation
Caption: PROTAC-mediated degradation of a key signaling protein (e.g., RAF) in the MAPK pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Cellular Permeability of PROTACs Containing E3 Ligase Ligand 31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies.[3][4]
A critical challenge in PROTAC development is their large size and high polar surface area, which often results in poor cell permeability, hindering their ability to reach intracellular targets.[1][2][5] Therefore, the accurate and robust assessment of cellular uptake and permeability is a cornerstone of any PROTAC discovery program. These application notes provide detailed protocols for key assays to evaluate PROTACs containing E3 Ligase Ligand 31, a ligand used in the synthesis of novel PROTACs.[6][7]
Key Permeability and Uptake Assays
Evaluating the ability of a PROTAC to cross the cell membrane requires a multi-faceted approach. The primary assays employed are the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux.[4][8] Direct quantification of intracellular PROTAC concentration via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the ultimate confirmation of cellular uptake.
Diagram: General Workflow for PROTAC Permeability Assessment
The following diagram illustrates the typical decision-making workflow for evaluating the permeability of a newly synthesized PROTAC.
Caption: Workflow for evaluating PROTAC permeability.
Data Presentation: Comparative Permeability Data
Structured data tables are essential for comparing the physicochemical and permeability properties of different PROTACs. The following table provides an example of how to present data for a series of hypothetical PROTACs derived from this compound.
| PROTAC ID | MW (Da) | cLogP | PAMPA Pₑ (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (A-B) (10⁻⁶ cm/s) | Caco-2 Pₐₚₚ (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Intracellular Conc. (nM) @ 1µM dose |
| PROTAC-31-A | 950 | 4.1 | 0.8 | 0.5 | 4.5 | 9.0 | 85 |
| PROTAC-31-B | 980 | 3.5 | 0.4 | 0.2 | 0.3 | 1.5 | 45 |
| PROTAC-31-C | 920 | 4.8 | 1.5 | 1.1 | 2.5 | 2.3 | 210 |
| Verapamil | 454 | 4.6 | >10 | 1.2 | 12.0 | 10.0 | N/A (Control) |
| Atenolol (B1665814) | 266 | 0.16 | <0.1 | <0.1 | <0.1 | ~1.0 | N/A (Control) |
-
Pₑ: Effective permeability coefficient from PAMPA.
-
Pₐₚₚ (A-B): Apparent permeability from Apical to Basolateral side in Caco-2 assay.
-
Pₐₚₚ (B-A): Apparent permeability from Basolateral to Apical side in Caco-2 assay.
-
Efflux Ratio (ER): Pₐₚₚ (B-A) / Pₐₚₚ (A-B). An ER > 2 suggests active efflux.[9]
-
Note: Data are for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for early-stage screening.[4][10]
Materials:
-
PAMPA filter plates (96-well, e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates (low-binding)
-
Lecithin solution (e.g., 1% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the microporous filter is fully coated.[11]
-
Prepare Donor Solutions: Dissolve PROTACs in PBS (a small percentage of DMSO, e.g., <1%, may be used for solubility) to a final concentration of 10-50 µM. Add 150-200 µL of the PROTAC solution to each well of the donor plate.
-
Prepare Acceptor Plate: Add 200-300 µL of PBS to each well of the acceptor plate.
-
Assemble and Incubate: Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[11]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Permeability (Pₑ): The effective permeability coefficient is calculated using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[9][12] It provides data on passive diffusion, active transport, and efflux.[8]
Materials:
-
Caco-2 cells
-
Transwell™ plates (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS with HEPES)
-
Test PROTACs and control compounds (e.g., atenolol for low permeability, propranolol (B1214883) or antipyrine (B355649) for high permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. Additionally, perform a Lucifer yellow permeability test; low passage of Lucifer yellow indicates a tight monolayer.
-
Assay Initiation (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
-
Assay Initiation (Basolateral to Apical - B-A):
-
Wash the cell monolayers as above.
-
Add the PROTAC solution to the basolateral (B) compartment.
-
Add fresh transport buffer to the apical (A) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[13][14]
-
Calculate Permeability (Pₐₚₚ) and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Pₐₚₚ) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Pₐₚₚ (B-A) / Pₐₚₚ (A-B).
-
Diagram: Caco-2 Bidirectional Assay Workflow
This diagram details the experimental steps for assessing PROTAC transport across a Caco-2 cell monolayer.
Caption: Key steps of the Caco-2 permeability assay.
Protocol 3: Cellular Uptake by LC-MS/MS
This protocol directly measures the intracellular concentration of a PROTAC after incubation with a target cell line.
Materials:
-
Target cell line (e.g., a cancer cell line expressing the POI)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Test PROTAC
-
PBS and cell lysis buffer
-
Acetonitrile (B52724) with an internal standard (e.g., pomalidomide (B1683931) for CRBN-based PROTACs) for protein precipitation[13]
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow until they reach a desired confluency (e.g., 80-90%).
-
PROTAC Incubation: Treat the cells with the PROTAC at various concentrations and for different time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting and Washing:
-
Aspirate the medium containing the PROTAC.
-
Wash the cell monolayer multiple times with ice-cold PBS to remove any extracellular PROTAC. This step is critical for accuracy.
-
-
Cell Lysis:
-
Add a known volume of cell lysis buffer and incubate to lyse the cells.
-
Alternatively, for direct analysis, add a protein precipitation solvent like cold acetonitrile containing an internal standard directly to the washed cell pellet.[13]
-
-
Sample Preparation:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the PROTAC concentration in the supernatant using a validated LC-MS/MS method.
-
Determine the protein concentration of the lysate (e.g., via BCA assay) to normalize the PROTAC amount per milligram of protein.
-
-
Data Analysis: Calculate the intracellular concentration, often expressed as pmol/mg protein or converted to a molar concentration based on an estimated average cell volume.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. E3 ligase Ligand-Linker Conjugate 31 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
Methods for determining the binding affinity of E3 ligase Ligand 31 to its target ligase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the binding affinity of small molecule ligands, exemplified by "Ligand 31," to their target E3 ligases. Understanding this interaction is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs). The following sections outline various established biophysical and biochemical methods, offering detailed experimental protocols and guidance on data presentation.
I. Introduction to E3 Ligase-Ligand Interactions
E3 ubiquitin ligases are a large family of enzymes that play a crucial role in the ubiquitin-proteasome system by recognizing specific substrate proteins for ubiquitination and subsequent degradation.[1] Small molecule ligands that bind to E3 ligases can be harnessed to recruit target proteins for degradation, a strategy with significant therapeutic potential.[2] The affinity and kinetics of a ligand's binding to its E3 ligase are fundamental parameters that influence the efficiency of the degradation process.[3] Accurate measurement of binding affinity, typically expressed as the dissociation constant (Kd), is therefore essential for the discovery and optimization of potent E3 ligase ligands.[4]
II. Biophysical and Biochemical Assays for Binding Affinity Determination
A variety of robust techniques are available to quantify the interaction between an E3 ligase and a small molecule ligand. The choice of method often depends on factors such as protein and ligand properties, required throughput, and the specific information desired (e.g., kinetics, thermodynamics).
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[5]
Protocol: ITC Measurement of E3 Ligase-Ligand 31 Binding
-
Sample Preparation:
-
Dialyze the purified E3 ligase and dissolve Ligand 31 in the same buffer to ensure a perfect match. A common buffer is 25 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Degas both the protein and ligand solutions to prevent air bubbles during the experiment.
-
Accurately determine the concentrations of the E3 ligase and Ligand 31.
-
-
Experimental Setup:
-
Typically, the E3 ligase solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.
-
The ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution at a constant temperature (e.g., 25 °C).
-
Allow the system to reach equilibrium after each injection. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., Ligand 31) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol: SPR Analysis of E3 Ligase-Ligand 31 Interaction
-
Sensor Chip Preparation:
-
Immobilize the purified E3 ligase onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the E3 ligase solution over the activated surface.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Measurement:
-
Prepare a series of dilutions of Ligand 31 in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Ligand 31 over the sensor surface containing the immobilized E3 ligase.
-
Monitor the change in the refractive index, which is proportional to the amount of bound ligand, in real-time (association phase).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand (dissociation phase).
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. Similar to SPR, BLI provides kinetic parameters (ka, kd, and Kd).
Protocol: BLI Measurement of E3 Ligase-Ligand 31 Binding
-
Biosensor Preparation:
-
Immobilize the E3 ligase onto a biosensor tip. For a His-tagged E3 ligase, a Ni-NTA biosensor can be used.
-
Equilibrate the biosensor in the assay buffer.
-
-
Experimental Steps:
-
Baseline: Establish a stable baseline by dipping the biosensor in the assay buffer.
-
Loading: Load the E3 ligase onto the biosensor tip.
-
Association: Move the biosensor into wells containing different concentrations of Ligand 31 to monitor the association phase.
-
Dissociation: Transfer the biosensor back to wells containing only the assay buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting binding curves are analyzed using the instrument's software to fit a kinetic model and determine ka, kd, and Kd.
-
MicroScale Thermophoresis (MST)
MST is a solution-based, immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding. It can determine binding affinities from pM to mM ranges with low sample consumption.
Protocol: MST Analysis of E3 Ligase-Ligand 31 Interaction
-
Sample Preparation:
-
Label the E3 ligase with a fluorescent dye (e.g., using an NHS-ester labeling kit).
-
Prepare a serial dilution of the non-fluorescent Ligand 31.
-
-
Measurement:
-
Mix a constant concentration of the fluorescently labeled E3 ligase with the different concentrations of Ligand 31.
-
Load the samples into MST capillaries.
-
An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the ligand concentration.
-
The resulting binding curve is fitted to determine the Kd.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is a homogeneous assay well-suited for high-throughput screening.
Protocol: FP Competition Assay for Ligand 31
-
Assay Development:
-
Synthesize a fluorescently labeled version of a known binder (fluorescent probe) to the target E3 ligase.
-
Determine the optimal concentration of the fluorescent probe and E3 ligase that gives a stable and robust FP signal.
-
-
Competition Assay:
-
Incubate the E3 ligase and the fluorescent probe at their optimized concentrations.
-
Add increasing concentrations of the unlabeled competitor, Ligand 31.
-
Measure the fluorescence polarization. As Ligand 31 displaces the fluorescent probe, the polarization will decrease.
-
-
Data Analysis:
-
Plot the FP signal against the concentration of Ligand 31.
-
Fit the data to a competitive binding model to determine the IC50, which can then be converted to a Ki (an indicator of binding affinity).
-
III. Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Summary of Binding Affinity Data for Ligand 31 to E3 Ligase
| Method | Ligand | Analyte | Kd (nM) | ka (1/Ms) | kd (1/s) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| ITC | Ligand 31 | E3 Ligase | Value | N/A | N/A | Value | Value | Value |
| SPR | E3 Ligase | Ligand 31 | Value | Value | Value | N/A | N/A | N/A |
| BLI | E3 Ligase | Ligand 31 | Value | Value | Value | N/A | N/A | N/A |
| MST | E3 Ligase | Ligand 31 | Value | N/A | N/A | N/A | N/A | N/A |
| FP | E3 Ligase | Ligand 31 | Ki Value | N/A | N/A | N/A | N/A | N/A |
Note: N/A indicates that the parameter is not typically determined by that method. Ki is reported for competitive assays like FP.
IV. Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Signaling Pathway
The ubiquitin-proteasome system is a fundamental pathway for protein degradation. E3 ligases are central to this pathway, providing substrate specificity.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram outlines the key steps in a typical SPR experiment to determine binding kinetics.
Caption: Experimental Workflow for SPR Analysis.
Logical Relationship: Assay Selection Guide
This diagram provides a simplified decision-making framework for selecting an appropriate binding assay.
Caption: Decision tree for selecting a binding affinity assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Validating E3 Ligase Dependency of PROTACs using Lentiviral shRNA Knockdown
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits a specific E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4]
A critical step in the preclinical validation of any novel PROTAC, such as those synthesized using "Ligand 31," is to confirm that its mechanism of action is indeed dependent on the intended E3 ligase.[5] Demonstrating this dependency is crucial to ensure target specificity and to rule out off-target effects or alternative mechanisms of protein depletion. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a robust and widely used method for this purpose. By specifically silencing the expression of the recruited E3 ligase, researchers can observe whether the PROTAC's ability to degrade the target protein is diminished or abolished. A rescue of the target protein from degradation in E3 ligase-depleted cells serves as strong evidence for the PROTAC's on-target, E3-dependent mechanism.
These application notes provide a comprehensive set of protocols for utilizing lentiviral shRNA knockdown to validate the E3 ligase dependency of PROTACs.
Caption: Mechanism of Action for a Ligand 31 PROTAC.
Caption: Experimental workflow for validation.
Protocol 1: Lentiviral shRNA Production in HEK293T Cells
This protocol describes the generation of high-titer lentiviral particles carrying shRNA targeting a specific E3 ligase (referred to as E3 Ligase X) and a non-targeting control shRNA.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (e.g., pLKO.1) with shRNA sequence for E3 Ligase X or non-targeting control
-
2nd Generation Packaging Plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or FuGENE)
-
10 cm tissue culture dishes
-
Polypropylene (B1209903) tubes
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed 8 x 10⁶ HEK293T cells in a 10 cm dish using DMEM with 10% FBS without antibiotics. The cells should be approximately 90% confluent on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile polypropylene tube (Tube A), mix the plasmids: 10 µg of shRNA transfer plasmid, 10 µg of psPAX2, and 1 µg of pMD2.G in 0.5 mL of Opti-MEM.
-
In a separate tube (Tube B), dilute 50 µL of Lipofectamine 2000 in 0.5 mL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.
-
-
Transfection: Add the 1 mL DNA-lipid complex mixture dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation and Medium Change: Incubate the cells at 37°C with 5% CO₂. After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete growth medium (with antibiotics).
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh medium to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
-
Virus Filtration and Storage: Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
This protocol details the infection of target cells with the produced lentivirus to generate stable cell lines with depleted E3 ligase expression.
Materials:
-
Target cell line of interest
-
Complete growth medium for the target cell line
-
Lentiviral particles (shE3-Ligase X and shControl)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
6-well plates
Procedure:
-
Puromycin Kill Curve (Recommended): Before transduction, determine the minimum concentration of puromycin that kills 100% of your untransduced target cells within 3-5 days. This concentration will be used for selection.
-
Cell Seeding: The day before transduction, seed 2 x 10⁵ target cells per well in a 6-well plate.
-
Transduction:
-
On the day of transduction, cells should be ~70% confluent.
-
Remove the old medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 4-8 µg/mL (optimize for your cell line).
-
Thaw the lentiviral aliquots on ice. Add an appropriate amount of viral supernatant to each well. It is recommended to test a range of viral titers (Multiplicity of Infection - MOI) to optimize knockdown efficiency.
-
Incubate overnight (16-24 hours) at 37°C.
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by replacing the medium with fresh medium containing the pre-determined concentration of puromycin.
-
Expansion: Continue to culture the cells in selection medium, replacing it every 2-3 days, until all non-transduced control cells have died. Expand the surviving, resistant cell pools (now stable shE3-Ligase X knockdown and shControl cells) for further experiments.
Protocol 3: PROTAC Treatment and E3 Ligase Dependency Validation
This protocol describes the core experiment to test the E3 ligase dependency of the Ligand 31 PROTAC.
Materials:
-
Stable shE3-Ligase X knockdown cells
-
Stable shControl cells
-
Ligand 31 PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Plating: Seed both shControl and shE3-Ligase X knockdown cells in 6-well plates at a density that allows them to be ~80% confluent at the time of harvest. Prepare wells for each condition: Vehicle (DMSO) and Ligand 31 PROTAC.
-
PROTAC Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with the Ligand 31 PROTAC at the desired final concentration (e.g., a concentration known to cause robust degradation). Treat control wells with an equivalent volume of DMSO.
-
Incubate for the desired time course (e.g., 6, 12, or 24 hours).
-
-
Cell Harvest and Lysis:
-
After incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method to ensure equal protein loading for subsequent analysis.
Protocol 4: Western Blot Analysis
This protocol is for assessing the protein levels of the target POI and the E3 ligase to confirm knockdown and evaluate PROTAC activity.
Materials:
-
Cell lysates from Protocol 3
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-POI, anti-E3 Ligase X, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ. Normalize the POI and E3 Ligase X band intensities to the loading control (Actin or GAPDH).
Data Presentation and Interpretation
Quantitative data from Western blot densitometry should be summarized in tables for clear comparison. The expected outcome is that the Ligand 31 PROTAC will induce significant degradation of the POI in the shControl cells but will have a markedly reduced effect in the shE3-Ligase X knockdown cells.
Table 1: Validation of E3 Ligase X Knockdown
| Cell Line | Treatment | Normalized E3 Ligase X Level (vs. shControl Vehicle) |
| shControl | Vehicle | 1.00 |
| shE3-Ligase X | Vehicle | 0.15 |
Table 2: Assessment of POI Degradation by Ligand 31 PROTAC
| Cell Line | Treatment | Normalized POI Level (vs. shControl Vehicle) | % POI Remaining |
| shControl | Vehicle | 1.00 | 100% |
| shControl | Ligand 31 PROTAC | 0.20 | 20% |
| shE3-Ligase X | Vehicle | 0.98 | 98% |
| shE3-Ligase X | Ligand 31 PROTAC | 0.85 | 85% |
A significant difference in the "% POI Remaining" between shControl and shE3-Ligase X cells upon PROTAC treatment confirms that the degradation activity is dependent on E3 Ligase X.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of E3 ligase Ligand 31 in non-alcoholic fatty liver disease (NAFLD) research
Application of E3 Ligase Ligands in Non-alcoholic Fatty Liver Disease (NAFLD) Research
Abstract:
Non-alcoholic fatty liver disease (NAFLD) has become a leading cause of chronic liver disease worldwide, yet effective pharmacological treatments are still lacking. The ubiquitin-proteasome system, particularly E3 ubiquitin ligases, has emerged as a critical regulator of various cellular processes implicated in NAFLD pathogenesis, including lipid metabolism, inflammation, and fibrosis. E3 ligases mediate the final step of ubiquitin conjugation to substrate proteins, targeting them for proteasomal degradation. Dysregulation of specific E3 ligases is linked to the progression of NAFLD. This document provides detailed application notes and protocols for researchers investigating the role of E3 ligase modulators in NAFLD, with a focus on the tripartite motif-containing (TRIM) family of E3 ligases, specifically TRIM31 and TRIM7, as illustrative examples. While a specific "E3 ligase Ligand 31" is not prominently documented in publicly available research, the principles and protocols outlined herein are broadly applicable to the study of novel E3 ligase ligands in the context of NAFLD.
Application Notes
Introduction to E3 Ligases in NAFLD
NAFLD encompasses a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma[1]. The pathogenesis of NAFLD is complex, involving insulin (B600854) resistance, lipid accumulation, oxidative stress, and inflammation[1]. E3 ubiquitin ligases are key regulators of protein homeostasis and have been identified as crucial players in the molecular pathways underlying NAFLD[2][3]. They can either promote or suppress disease progression depending on their specific target substrates. This makes them attractive therapeutic targets for the development of novel NAFLD treatments.
Mechanism of Action of TRIM Family E3 Ligases in NAFLD
TRIM31: A Protective Role in NAFLD
Recent studies have identified TRIM31 as a protective factor in NAFLD[4]. Hepatic TRIM31 expression is downregulated in mouse models of NASH and in human liver samples from NASH patients. Mechanistically, TRIM31 acts as an E3 ligase that targets rhomboid 5 homolog 2 (Rhbdf2) for ubiquitination and subsequent proteasomal degradation. The degradation of Rhbdf2 by TRIM31 suppresses the downstream activation of the MAP3K7-JNK/p38 signaling pathway, which is known to promote hepatic steatosis, inflammation, and fibrosis. Therefore, ligands that enhance the activity or expression of TRIM31 could be potential therapeutic agents for NAFLD.
TRIM7: A Pathogenic Role in NAFLD
In contrast to TRIM31, TRIM7 has been shown to drive the progression of NAFLD. The expression of TRIM7 is significantly increased in the livers of NAFLD models. TRIM7 promotes NAFLD by targeting dual-specificity phosphatase 10 (DUSP10) for ubiquitination and proteasomal degradation. DUSP10 is a negative regulator of the mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38. By degrading DUSP10, TRIM7 leads to the hyperactivation of these pro-inflammatory and pro-fibrotic pathways, thereby exacerbating hepatic steatosis, inflammation, and insulin resistance. Consequently, ligands that inhibit the E3 ligase activity of TRIM7 could be beneficial in the treatment of NAFLD.
Potential Therapeutic Strategies
Targeting E3 ligases in NAFLD can be approached in several ways:
-
Inhibition of Pathogenic E3 Ligases: Developing small molecule inhibitors that block the catalytic activity or substrate recognition of E3 ligases like TRIM7.
-
Activation of Protective E3 Ligases: Identifying compounds that enhance the expression or activity of protective E3 ligases such as TRIM31.
-
Targeted Protein Degradation (PROTACs): Designing proteolysis-targeting chimeras (PROTACs) that utilize a specific E3 ligase to target a pathogenic protein for degradation. For example, a PROTAC could be developed to hijack a constitutively expressed hepatic E3 ligase to degrade a protein that promotes lipid accumulation.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on TRIM31 and TRIM7 in mouse models of NAFLD.
Table 1: Effects of TRIM31 Modulation on NAFLD Phenotypes in Mice
| Parameter | Control Group | TRIM31 Knockout | TRIM31 Overexpression | Reference |
| Body Weight (g) | 25.2 ± 1.5 | 28.9 ± 1.8 | 23.1 ± 1.3 | |
| Liver Weight (g) | 1.1 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1 | |
| Serum ALT (U/L) | 45 ± 5 | 120 ± 15 | 30 ± 4 | |
| Serum AST (U/L) | 60 ± 7 | 180 ± 20 | 45 ± 6 | |
| Hepatic Triglycerides (mg/g) | 20 ± 3 | 55 ± 6 | 12 ± 2 |
Table 2: Effects of TRIM7 Modulation on NAFLD Phenotypes in Mice
| Parameter | Control Group | TRIM7 Knockout | TRIM7 Overexpression | Reference |
| Body Weight (g) | 42.5 ± 2.1 | 35.1 ± 1.9 | 45.3 ± 2.5 | |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | 2.9 ± 0.4 | |
| Serum ALT (U/L) | 150 ± 20 | 80 ± 10 | 220 ± 25 | |
| Serum AST (U/L) | 200 ± 25 | 110 ± 15 | 280 ± 30 | |
| Hepatic Triglycerides (mg/g) | 80 ± 10 | 45 ± 5 | 110 ± 12 |
Experimental Protocols
Protocol 1: In Vivo Assessment of an E3 Ligase Modulator in a Diet-Induced NAFLD Mouse Model
Objective: To evaluate the efficacy of a test compound (e.g., a TRIM7 inhibitor) in a high-fat diet (HFD)-induced mouse model of NAFLD.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (60% kcal from fat)
-
Control diet
-
Test compound (TRIM7 inhibitor)
-
Vehicle control
-
Gavage needles
-
Blood collection tubes
-
Reagents for serum analysis (ALT, AST, triglycerides)
-
Reagents for liver triglyceride measurement
-
Reagents for histology (formalin, paraffin, H&E stain)
-
Reagents for qPCR and Western blotting
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
NAFLD Induction: Feed mice a high-fat diet for 12-16 weeks to induce NAFLD. A control group is fed a normal chow diet.
-
Treatment:
-
Randomly assign HFD-fed mice to two groups: vehicle control and test compound.
-
Administer the test compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
-
Sample Collection:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture for serum analysis.
-
Euthanize mice and harvest the liver. Weigh the liver and take samples for histology, triglyceride measurement, and molecular analysis (qPCR, Western blot).
-
-
Biochemical Analysis:
-
Measure serum levels of ALT, AST, and triglycerides using commercial kits.
-
Measure hepatic triglyceride content.
-
-
Histological Analysis:
-
Fix liver tissue in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
-
Molecular Analysis:
-
Perform qPCR to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Perform Western blotting to assess the protein levels of the target E3 ligase (e.g., TRIM7), its substrate (e.g., DUSP10), and downstream signaling molecules (e.g., phosphorylated JNK).
-
Protocol 2: In Vitro Ubiquitination Assay
Objective: To determine if a test compound inhibits the E3 ligase activity of TRIM7 towards its substrate DUSP10.
Materials:
-
HEK293T cells
-
Expression vectors for HA-tagged ubiquitin, Flag-tagged TRIM7, and Myc-tagged DUSP10
-
Lipofectamine 3000
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Myc antibody
-
Protein A/G agarose (B213101) beads
-
Anti-HA antibody
-
Anti-Flag antibody
-
Anti-Myc antibody
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM with 10% FBS.
-
Co-transfect cells with plasmids encoding HA-ubiquitin, Flag-TRIM7, and Myc-DUSP10 using Lipofectamine 3000.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with the test compound or vehicle at various concentrations for 6-8 hours.
-
Add a proteasome inhibitor (e.g., MG132) for the last 4 hours to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysates with an anti-Myc antibody overnight at 4°C to immunoprecipitate DUSP10.
-
Add Protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated DUSP10.
-
Probe the membrane with an anti-Myc antibody to confirm equal immunoprecipitation of DUSP10.
-
Analyze the whole-cell lysates by Western blotting with anti-Flag and anti-Myc antibodies to confirm the expression of TRIM7 and DUSP10.
-
Visualizations
Caption: TRIM31 signaling pathway in NAFLD.
Caption: TRIM7 signaling pathway in NAFLD.
Caption: Experimental workflow for NAFLD research.
References
- 1. Molecular pathways of nonalcoholic fatty liver disease development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of E3 ubiquitin ligases and deubiquitinases in metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of ubiquitination and deubiquitination in the pathogenesis of non-alcoholic fatty liver disease [frontiersin.org]
- 4. The E3 ubiquitin-protein ligase Trim31 alleviates non-alcoholic fatty liver disease by targeting Rhbdf2 in mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Ubiquitination Sites Induced by Ligand 31-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][4] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] Understanding the specific lysine (B10760008) residues on the target protein that are ubiquitinated is crucial for optimizing PROTAC design and elucidating their mechanism of action.
This document provides detailed application notes and protocols for the identification of ubiquitination sites on a target protein induced by a PROTAC, with a focus on methods applicable to PROTACs utilizing a hypothetical "Ligand 31" to recruit a specific E3 ligase. The methodologies described are based on well-established mass spectrometry-based proteomics workflows.
Signaling Pathway of PROTAC-Induced Ubiquitination and Degradation
PROTACs function by hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[2][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. A polyubiquitin (B1169507) chain is subsequently formed, which acts as a recognition signal for the 26S proteasome, leading to the degradation of the target protein.[1][2]
Experimental Workflow for Ubiquitination Site Identification
The overall experimental workflow involves treating cells with the PROTAC, lysing the cells, digesting the proteins, enriching for ubiquitinated peptides, and analyzing the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Detailed Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
PROTAC Treatment: Treat the cells with the Ligand 31-based PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 1, 4, 8 hours) to determine the optimal conditions for target degradation. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 8 M urea (B33335) in 50 mM Tris-HCl (pH 8.0) supplemented with protease and deubiquitinase inhibitors (e.g., PR-619, PMSF).
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer. Sonicate the lysate on ice to shear the DNA and reduce viscosity.
-
Protein Quantification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Protein Digestion
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate the cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Urea Dilution: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Trypsin Digestion: Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum centrifuge.
Protocol 4: Ubiquitinated Peptide Enrichment
This protocol utilizes an antibody that specifically recognizes the di-glycine (K-ε-GG) remnant left on a lysine residue after tryptic digestion of a ubiquitinated protein.[6][7]
-
Antibody-Bead Conjugation: Covalently couple the anti-K-ε-GG antibody to protein A/G beads according to the manufacturer's instructions.
-
Peptide Resuspension: Resuspend the dried peptide digest in immunoprecipitation (IP) buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Immunoprecipitation: Add the resuspended peptides to the antibody-conjugated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with IP buffer and then three times with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched ubiquitinated peptides from the beads using 0.15% TFA.
-
Desalting: Desalt the eluted peptides using a C18 StageTip and dry them in a vacuum centrifuge.
Protocol 5: LC-MS/MS Analysis
-
Peptide Resuspension: Resuspend the enriched peptides in a solution of 0.1% formic acid.
-
LC Separation: Inject the peptide sample onto a reverse-phase HPLC column (e.g., C18) and separate them using a gradient of increasing acetonitrile (B52724) concentration.
-
MS/MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
Protocol 6: Data Analysis
-
Database Searching: Search the raw MS/MS data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or SEQUEST.
-
Modification Specification: Specify the di-glycine modification of lysine (+114.0429 Da) as a variable modification.[8][9] Also include other potential modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).
-
Site Localization: Identify the specific lysine residues that are ubiquitinated based on the localization probability scores provided by the search engine.
-
Quantification: For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to compare the abundance of ubiquitinated peptides between the PROTAC-treated and control samples.[9]
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in clear and structured tables to facilitate comparison between different conditions.
Table 1: Identified Ubiquitination Sites on Target Protein X after Treatment with Ligand 31-based PROTAC
| Ubiquitination Site (Lysine Residue) | Peptide Sequence | Fold Change (PROTAC vs. Control) | p-value |
| K121 | GSK PEEIER | 15.2 | 0.001 |
| K254 | VLPQK WALE | 12.8 | 0.003 |
| K310 | AFDLK NCHS | 8.5 | 0.012 |
| K433 | YTRPK LSEV | 5.1 | 0.045 |
Note: This is example data. Actual results will vary depending on the target protein and PROTAC used.
Table 2: Top 10 Upregulated Ubiquitination Sites Across the Proteome
| Protein Name | Gene Name | Ubiquitination Site | Fold Change (PROTAC vs. Control) | p-value |
| Target Protein X | TPX | K121 | 15.2 | 0.001 |
| Protein A | GENEA | K88 | 10.1 | 0.005 |
| Protein B | GENEB | K150 | 9.7 | 0.006 |
| ... | ... | ... | ... | ... |
Note: This table helps to assess the selectivity of the PROTAC and identify potential off-target effects.
Conclusion
The mass spectrometry-based methods described in these application notes provide a robust and sensitive approach for identifying and quantifying ubiquitination sites induced by PROTACs. By following these detailed protocols, researchers can gain valuable insights into the mechanism of action of their specific PROTACs, such as those based on "Ligand 31," which is essential for the development of novel targeted protein degraders. The identification of specific ubiquitination sites can aid in the rational design of more potent and selective PROTACs and help to elucidate the downstream consequences of target protein degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale identification of ubiquitination sites by mass spectrometry. | Broad Institute [broadinstitute.org]
- 8. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing linker length for PROTACs using E3 ligase Ligand 31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the critical process of optimizing linker length for Proteolysis Targeting Chimeras (PROTACs), with applicability to a wide range of E3 ligase ligands, including proprietary or novel ligands such as a hypothetical "E3 ligase Ligand 31."
Troubleshooting Guides
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer: This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is critical for enabling this assembly. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1] Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[1]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[3]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's main function is to position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Q2: How does linker length impact PROTAC efficacy?
A2: The length of the linker is a critical parameter. An optimal linker length allows for the formation of a stable and productive ternary complex. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.
Q3: What are common types of linkers used in PROTACs?
A3: The most common linkers are polyethylene (B3416737) glycol (PEG) chains and alkyl chains due to their synthetic tractability. However, more rigid linkers containing rings (e.g., piperazine, piperidine) or alkynes are being increasingly used to improve ternary complex stability and the physicochemical properties of the PROTAC.
Q4: Is there a universal optimal linker length for all PROTACs?
A4: No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. It must be empirically determined for each new system.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the impact of linker length on PROTAC performance.
Table 1: Impact of Linker Length on Target Protein Degradation
| PROTAC Variant (with Ligand 31) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | PEG | 8 | 500 | 45 |
| PROTAC-A2 | PEG | 12 | 150 | 75 |
| PROTAC-A3 | PEG | 16 | 25 | 95 |
| PROTAC-A4 | PEG | 20 | 100 | 80 |
| PROTAC-A5 | PEG | 24 | 300 | 60 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is hypothetical and for illustrative purposes.
Table 2: Influence of Linker Type and Length on Cell Viability
| PROTAC Variant (with Ligand 31) | Linker Type | Linker Length (atoms) | IC50 (nM) |
| PROTAC-B1 | Alkyl | 10 | >1000 |
| PROTAC-B2 | Alkyl | 14 | 500 |
| PROTAC-B3 | PEG | 16 | 50 |
| PROTAC-B4 | Rigid | 15 | 80 |
Note: IC50 is the concentration of the PROTAC that results in 50% inhibition of cell viability. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., MTS/MTT)
This assay assesses the cytotoxic effect of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target and E3 ligase, and to assess ternary complex formation.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
Mandatory Visualizations
References
Improving the solubility and stability of PROTACs containing E3 ligase Ligand 31
Welcome to the technical support center for researchers working with PROTACs incorporating E3 Ligase Ligand 31. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges related to the solubility and stability of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common solubility and stability challenges with PROTACs?
PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit poor aqueous solubility and limited stability.[1][2][3] These characteristics can lead to several experimental issues, including:
-
Aggregation and precipitation in aqueous buffers, which can lead to inaccurate results in biological assays.[4]
-
Low cell permeability , hindering the PROTAC from reaching its intracellular target.[1]
-
Poor metabolic stability , leading to rapid clearance and reduced in vivo efficacy.
-
The "hook effect" , where excessively high concentrations of a PROTAC can lead to reduced degradation of the target protein.
Q2: How does the choice of E3 ligase ligand, such as Ligand 31, impact the overall properties of the PROTAC?
The E3 ligase ligand is a critical component that influences the PROTAC's physicochemical properties. While specific data for "this compound" is not extensively available in the provided search results, the general principles of E3 ligase ligand choice suggest that its structure contributes to the overall solubility, permeability, and metabolic stability of the final PROTAC molecule. The properties of the E3 ligase ligand, in conjunction with the target ligand and the linker, determine the final characteristics of the PROTAC.
Q3: What initial steps can I take to assess the solubility of my PROTAC containing this compound?
A crucial first step is to experimentally determine the kinetic and thermodynamic solubility of your PROTAC. These measurements will provide a baseline for any optimization efforts. It's also beneficial to assess solubility in biorelevant media, such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), as PROTACs may exhibit improved solubility in these conditions.
Troubleshooting Guide: Poor Solubility
If you are observing precipitation of your PROTAC in experimental assays or are concerned about its low aqueous solubility, consider the following troubleshooting steps and potential solutions.
Issue 1: PROTAC precipitates out of solution during in vitro assays.
This is a common indication of poor aqueous solubility.
Troubleshooting Workflow:
Caption: A workflow for addressing poor PROTAC solubility.
Possible Solutions & Methodologies:
-
Formulation Strategies: Before undertaking chemical modifications, formulation-based approaches can significantly improve solubility.
-
Chemical Modifications: If formulation changes are insufficient, structural modifications to the PROTAC may be necessary.
Table 1: Formulation Strategies to Enhance PROTAC Solubility
| Strategy | Description | Key Advantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form. | Significant increase in aqueous solubility and dissolution rate. |
| Lipid-Based Formulations (e.g., SNEDDS) | Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media. | Enhances solubility and can improve oral bioavailability. |
| Nanoparticle Encapsulation | Encapsulating the PROTAC within nanoparticles, such as polymeric micelles or liposomes, can improve its solubility and stability in aqueous environments. | Can improve drug delivery to target sites and reduce off-target effects. |
| Use of Co-solvents and Excipients | Adding co-solvents (e.g., DMSO, PEG) or surfactants to the formulation can help to solubilize the PROTAC. | Simple and readily applicable for in vitro studies. |
Table 2: Chemical Modification Strategies to Improve PROTAC Solubility
| Strategy | Description | Potential Impact |
| Linker Optimization | Modify the linker by incorporating more polar groups (e.g., PEGs) or basic nitrogen atoms into aromatic or alkyl linkers. | Can improve solubility and permeability. |
| Introduce Intramolecular Hydrogen Bonds | Designing the PROTAC to form intramolecular hydrogen bonds can reduce its polarity and size, leading to a more compact, "ball-like" structure. | May improve cell permeability. |
| Prodrug Approach | A less active or inactive form of the PROTAC is created by adding a promoiety that is cleaved in vivo to release the active PROTAC. | Can improve solubility and oral bioavailability. |
| Modify Ligands | While challenging, minor modifications to the warhead or E3 ligase ligand that do not compromise binding affinity could improve solubility. | Can be a complex optimization process. |
Troubleshooting Guide: Poor Stability
PROTACs can be susceptible to chemical and metabolic degradation, which can limit their therapeutic potential.
Issue 2: Rapid degradation of the PROTAC in metabolic stability assays (e.g., liver microsomes).
This suggests that the PROTAC is being rapidly metabolized.
Troubleshooting Workflow:
References
Technical Support Center: Mitigating Cytotoxicity of Novel PROTACs Derived from IAP Ligand 31
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel Proteolysis Targeting Chimeras (PROTACs) derived from the Inhibitor of Apoptosis Protein (IAP) E3 ligase Ligand 31. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC derived from IAP Ligand 31?
A PROTAC derived from IAP Ligand 31 is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It consists of three components: a "warhead" that binds to the POI, a linker, and a ligand (in this case, derived from compound 31) that recruits an IAP E3 ubiquitin ligase.[1][2] By bringing the POI and the IAP E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[2]
Q2: What are the potential causes of cytotoxicity observed with PROTACs derived from IAP Ligand 31?
Unexpected cytotoxicity can stem from several factors:
-
On-Target Toxicity: The degradation of the intended POI itself may lead to cell death. For example, degrading an anti-apoptotic protein like BCL-XL is expected to induce apoptosis in cancer cells that depend on it for survival.
-
Off-Target Toxicity: The PROTAC could be degrading proteins other than the intended target. This can occur if the warhead or the IAP ligand binds to other proteins, or if the ternary complex forms with unintended proteins.
-
Ligand-Specific Effects: The IAP Ligand 31 or the warhead molecule may have inherent pharmacological activities, including cytotoxicity, that are independent of protein degradation.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the PROTAC or its components due to its unique genetic makeup or protein expression profile.
-
Experimental Conditions: Factors such as high concentrations of solvents (e.g., DMSO), prolonged incubation times, or unhealthy cell cultures can contribute to cytotoxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
Several control experiments are crucial to determine the source of cytotoxicity:
-
Inactive Epimer Control: If available, use a stereoisomer of the IAP ligand that does not bind to the E3 ligase. If this control is not cytotoxic, it suggests the toxicity is dependent on E3 ligase engagement.
-
Ligand-Only Controls: Test the warhead and the IAP Ligand 31 separately to see if either component exhibits inherent cytotoxicity.
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity suggests a PROTAC-mediated effect.
-
POI Knockout/Knockdown Cells: Using CRISPR or siRNA to create a cell line that does not express the POI is a definitive way to assess on-target toxicity. If the PROTAC is not cytotoxic in these cells, it strongly indicates the toxicity is on-target.
-
Varying the E3 Ligase Ligand: If cytotoxicity is a concern, synthesizing a PROTAC with a different E3 ligase ligand (e.g., for VHL or CRBN) can be a useful strategy, as different cell types have varying levels of E3 ligase expression.
Troubleshooting Guides
Problem: High Cytotoxicity Observed at Concentrations Required for POI Degradation
This is a common challenge when working with potent PROTACs. The following troubleshooting workflow can help identify the cause and find a solution.
Troubleshooting Workflow for High Cytotoxicity
References
- 1. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing In Vitro Metabolic Stability of E3 Ligase Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the in vitro metabolic stability of novel small molecules, using the hypothetical "E3 ligase Ligand 31" as an example.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for an E3 ligase ligand like Ligand 31?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It's a crucial parameter in drug discovery because it significantly influences key pharmacokinetic properties such as in vivo half-life, oral bioavailability, and clearance.[2][3][4] A ligand with low metabolic stability is rapidly broken down and eliminated from the body, which may require higher or more frequent dosing to be effective.[2] Conversely, a compound that is excessively stable might accumulate, potentially leading to toxicity. Optimizing the metabolic stability of Ligand 31 is therefore essential for its development into a safe and effective therapeutic agent.
Q2: What are the primary in vitro assays for assessing the metabolic stability of Ligand 31?
A2: The initial assessment of metabolic stability is typically conducted using in vitro systems that contain drug-metabolizing enzymes. The most common and informative assays are:
-
Liver Microsomal Stability Assay: This is a widely used, high-throughput screen to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.
-
Hepatocyte Stability Assay: Considered the "gold standard," this assay uses intact liver cells (hepatocytes). It provides a more comprehensive assessment by evaluating both Phase I and Phase II (conjugation) metabolism, as it contains the full complement of metabolic enzymes and cofactors within a cellular environment.
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader evaluation of metabolic pathways than microsomes alone.
Q3: What key parameters are determined from these assays?
A3: These assays measure the rate at which the parent compound (Ligand 31) disappears over time. From this data, two key parameters are calculated:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. CLint is crucial for predicting in vivo hepatic clearance and bioavailability.
Q4: How is the data from these assays used to predict in vivo performance?
A4: The in vitro intrinsic clearance (CLint) data can be scaled to predict in vivo hepatic clearance. This is often done using models like the "well-stirred" model, which takes into account factors such as liver blood flow and the fraction of the drug unbound in the blood. These predictions help in selecting promising compounds for further development and in estimating appropriate doses for in vivo studies in animals and humans.
Q5: Should I use microsomes or hepatocytes for my initial screen of Ligand 31?
A5: Liver microsomes are often used for initial high-throughput screening due to their cost-effectiveness and ease of use. They are excellent for assessing Phase I metabolism mediated by CYP enzymes. However, if Ligand 31 is suspected to undergo Phase II metabolism or if its transport into cells is a concern, a hepatocyte assay is more appropriate as it provides a more complete metabolic picture. Hepatocytes are considered more physiologically relevant as they contain the full range of metabolic enzymes and cofactors in an intact cell system.
Experimental Workflows and Protocols
Below are standardized protocols for conducting microsomal and hepatocyte stability assays. The disappearance of the test compound is typically monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for In Vitro Metabolic Stability Assessment
Caption: General workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the Phase I metabolic stability of Ligand 31 by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species)
-
Ligand 31 (test compound)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Quenching solution: Ice-cold acetonitrile containing an internal standard (IS)
-
96-well plates, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of Ligand 31 (e.g., 1 µM) in phosphate buffer.
-
Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the Ligand 31 working solution to initiate the reaction. Also include wells for positive controls and a negative control (without NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative control.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile with IS to the respective wells.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of Ligand 31 at each time point using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Ligand 31 remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (t½) = 0.693 / (-slope).
-
Calculate intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the overall (Phase I and Phase II) metabolic stability of Ligand 31 in a more physiologically relevant system.
Materials:
-
Cryopreserved hepatocytes (human or other species)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Ligand 31 (test compound)
-
Positive control compounds (e.g., 7-Hydroxycoumarin - Phase II, Verapamil - Phase I)
-
Quenching solution: Ice-cold acetonitrile with an internal standard (IS)
-
Suspension culture plates, orbital shaker, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Dilute to the required cell density (e.g., 0.5 or 1.0 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Prepare the working solution of Ligand 31 (e.g., 1 µM) in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a suspension culture plate.
-
Place the plate on an orbital shaker in an incubator (37°C, 5% CO2) for a short equilibration period.
-
Add the Ligand 31 working solution to the wells to start the incubation. Include positive and vehicle controls.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile with IS.
-
-
Sample Processing and Analysis:
-
Follow the same processing and LC-MS/MS analysis steps as described in the microsomal stability protocol.
-
-
Data Analysis:
-
Perform the same data analysis as described in the microsomal stability protocol to calculate t½ and CLint.
-
Data Presentation
Quantitative results should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Metabolic Stability of Ligand 31 in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Ligand 31 | 45.2 | 30.7 |
| Verapamil (Control) | 8.5 | 163.1 |
| Warfarin (Control) | > 120 | < 11.5 |
Table 2: Metabolic Stability of Ligand 31 in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) |
| Ligand 31 | 28.9 | 47.9 |
| Verapamil (Control) | 15.1 | 91.8 |
| 7-Hydroxycoumarin (Control) | 12.4 | 111.8 |
Troubleshooting Guide
Caption: Troubleshooting common issues in metabolic stability assays.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Disappearance rate is too fast to measure accurately (t½ < 5 min) | The compound is highly labile; Protein concentration is too high. | Reduce the microsomal protein concentration and/or use shorter incubation time points. |
| No metabolism observed for Ligand 31 or the positive control | Inactive microsomes/hepatocytes; Incorrect cofactor (e.g., NADPH) preparation or omission. | Use a new, quality-controlled batch of microsomes or hepatocytes. Ensure cofactors are prepared fresh and added correctly. |
| High variability between replicate wells | Poor aqueous solubility leading to precipitation; Inconsistent pipetting; Adsorption to plasticware. | Decrease the compound concentration. Increase the organic solvent percentage (e.g., DMSO) but keep it below levels that inhibit enzymes (<0.5%). Ensure thorough mixing. |
| Compound disappears in the absence of NADPH cofactor | The compound is chemically unstable in the incubation buffer; Metabolism by enzymes not requiring NADPH (e.g., FMO, UGTs if UDPGA is present). | Acknowledge the inherent chemical instability. If non-NADPH enzymatic degradation is suspected, specific inhibitor experiments may be needed. |
| Compound is stable in microsomes but unstable in hepatocytes | The compound is primarily cleared by Phase II (conjugation) or cytosolic enzymes not present in microsomes; High non-specific binding in the hepatocyte assay may be a factor. | This highlights the importance of using hepatocytes. The hepatocyte data is likely more reflective of in vivo clearance. Consider measuring the fraction unbound in the hepatocyte incubation (fu_inc) to correct clearance values. |
References
Technical Support Center: Troubleshooting HSD17B13 Degradation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during HSD17B13 degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the HSD17B13 protein?
A1: Evidence suggests that misfolded or improperly localized HSD17B13 is primarily targeted for degradation through the ER-associated degradation (ERAD) pathway and lysosomal pathways.[1] Studies have shown that while proteasome inhibitors like MG132 have little effect on HSD17B13 levels, disruption of lysosome function leads to a significant increase in its cellular accumulation.[1][2]
Q2: Why am I observing low or no HSD17B13 protein expression in my experiments?
A2: Low or absent HSD17B13 protein expression can stem from several factors. Mutations or deletions in critical domains for protein stability, such as the N-terminal hydrophobic domain, the PAT-like domain, or the α-helix/β-sheet/α-helix structure, can lead to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation.[1][3][4] Some naturally occurring genetic variants of HSD17B13 are known to produce a truncated and unstable protein.[1][5] It is also crucial to use an appropriate cell line, as HSD17B13 is predominantly expressed in hepatocytes.[1][6]
Q3: How can I ensure the correct subcellular localization of expressed HSD17B13?
A3: HSD17B13 is a lipid droplet-associated protein, and its correct localization is crucial for its function and stability.[1][7] The N-terminal hydrophobic domain (amino acids 4-16) and the PAT-like domain (amino acids 22-28) are essential for targeting the protein to lipid droplets.[1][7] To verify localization, you can perform immunofluorescence co-localization studies with lipid droplet markers like Perilipin-2 (ADRP) or use lipid-specific dyes such as LipidTox.[1][8]
Q4: What are the most suitable cell lines for HSD17B13 degradation studies?
A4: Given that HSD17B13 is primarily expressed in the liver, liver-derived cell lines such as HepG2 and Huh7 are commonly used and recommended for expression and functional studies.[1][9][10] HEK293 cells have also been successfully used for overexpressing HSD17B13 to study its enzymatic activity and degradation.[1][3][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your HSD17B13 degradation experiments.
Problem 1: Weak or No Signal in Western Blot for HSD17B13
| Possible Cause | Recommended Solution |
| Low Protein Abundance | HSD17B13 expression can vary between cell types. Ensure you are using a liver-derived cell line or tissue. Consider enriching for lipid droplet fractions to increase HSD17B13 concentration.[11] |
| Inefficient Protein Extraction | Due to its association with lipid droplets, HSD17B13 can be difficult to solubilize. Use a lysis buffer with strong detergents (e.g., RIPA buffer) and consider mechanical disruption methods like sonication.[11][12] |
| Poor Antibody Performance | Validate your primary antibody using a positive control (e.g., lysate from cells known to express HSD17B13). Ensure you are using the antibody at the manufacturer's recommended dilution and that the secondary antibody is appropriate.[12][13] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by using a pre-stained protein ladder and/or Ponceau S staining.[12] |
| Protein Degradation During Sample Preparation | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice or at 4°C during preparation.[1] |
Problem 2: Inconsistent Results in HSD17B13 Cellular Assays
| Possible Cause | Recommended Solution |
| Inconsistent HSD17B13 Expression | If using transient transfection, optimize the protocol for consistent expression levels. For long-term and more stable expression, consider generating a stable cell line.[11] |
| Cell Health and Viability | Monitor cell viability in all experiments, as compound toxicity can lead to misleading results. Perform a cytotoxicity assay for any inhibitors or compounds being tested.[11] |
| Issues with Lipid Droplet Induction | If your assay requires the induction of lipid droplets (e.g., with oleic acid), ensure the induction is consistent across experiments, as HSD17B13's localization and activity are dependent on lipid droplets.[11] |
| Variability in Compound Potency | If using small molecule inhibitors, ensure the compound is fully dissolved and used at an appropriate concentration. Poor cell permeability can also lead to discrepancies between in vitro and cellular assays.[11] |
| Off-Target Effects | The observed phenotype may be due to off-target effects of an inhibitor. Validate findings using a secondary, structurally distinct inhibitor or with genetic approaches like siRNA-mediated knockdown of HSD17B13.[11] |
Experimental Protocols
Protocol 1: Western Blot for HSD17B13 Detection
-
Cell Lysis:
-
Culture cells (e.g., HepG2) in 6-well plates.
-
After treatment/transfection, place the plate on ice and wash cells with ice-cold PBS.
-
Lyse cells in 500 µL of RIPA buffer supplemented with a protease inhibitor cocktail.[12]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.[12]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.[12]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a validated primary antibody against HSD17B13 overnight at 4°C.[1][12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.[1]
-
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay for Protein Half-Life Determination
-
Cell Seeding and Transfection:
-
Cycloheximide Treatment:
-
Sample Collection:
-
Analysis:
-
Analyze equal amounts of protein from each time point by Western blotting for HSD17B13 and a loading control (e.g., β-actin or GAPDH).[1]
-
Quantify the band intensities.
-
Plot the relative HSD17B13 protein level (normalized to the loading control and the t=0 sample) against time to determine the protein's half-life.[1]
-
Visualizing Key Pathways and Workflows
Caption: HSD17B13 protein degradation and localization pathway.
Caption: A logical workflow for troubleshooting inconsistent HSD17B13 degradation results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Line Selection for Experiments with E3 Ligase Ligand 31
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell line selection and troubleshooting experiments involving E3 Ligase Ligand 31, a potent recruiter of the E3 ubiquitin ligase machinery for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a key component of Proteolysis Targeting Chimeras (PROTACs). It functions by binding to an E3 ubiquitin ligase, one of over 600 such enzymes in human cells responsible for tagging proteins for degradation.[1][2] When incorporated into a PROTAC, Ligand 31 brings the E3 ligase into close proximity with a specific protein of interest (POI), facilitating the transfer of ubiquitin to the POI.[][4] This polyubiquitination marks the target protein for destruction by the proteasome, leading to its selective removal from the cell.[]
Q2: How does this compound differ from traditional small molecule inhibitors?
Traditional inhibitors block the activity of a target protein, often requiring high and sustained occupancy of the active site. In contrast, PROTACs containing this compound act catalytically to induce the degradation of the entire target protein. This means that a single PROTAC molecule can mediate the destruction of multiple target protein molecules, potentially leading to a more profound and durable biological effect at lower concentrations. Furthermore, this degradation-based approach can target proteins previously considered "undruggable" by conventional inhibitors, such as scaffolding proteins and transcription factors.
Q3: What are the critical factors to consider when selecting a cell line for experiments with a Ligand 31-based PROTAC?
The success of a PROTAC experiment is highly dependent on the cellular context. Key factors for cell line selection include:
-
E3 Ligase Expression: The E3 ligase recruited by Ligand 31 (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) must be expressed at sufficient levels in the chosen cell line. Low or absent expression will result in poor degradation of the target protein.
-
Target Protein Expression: The protein of interest should be endogenously expressed at a detectable and relevant level in the selected cell line.
-
Cellular Permeability: The physicochemical properties of the PROTAC molecule influence its ability to cross the cell membrane. It is advisable to select cell lines that are amenable to the uptake of larger molecules or to optimize the PROTAC linker to improve cell permeability.
-
Genetic Background: The genetic makeup of a cell line can influence the ubiquitin-proteasome system and downstream signaling pathways, potentially impacting PROTAC efficacy and cellular response.
Q4: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that promotes maximal degradation. Testing lower concentrations, often in the nanomolar to low micromolar range, can help identify the "sweet spot" for efficacy.
Troubleshooting Guides
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Low E3 Ligase Expression | Confirm the expression of the E3 ligase recruited by Ligand 31 in your cell line using Western blot or qPCR. If expression is low, select a different cell line with higher expression. |
| Poor Cell Permeability of PROTAC | Modify the PROTAC linker to improve its physicochemical properties for better cell uptake. Alternatively, use cell lines known to be more permeable. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is crucial for degradation. Biophysical assays like TR-FRET or SPR can be used to confirm complex formation in vitro. |
| PROTAC Instability | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| Suboptimal PROTAC Concentration | Perform a broad dose-response curve to ensure you are not in the high-concentration range of the "hook effect." |
Problem 2: High off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| Non-selective Target Binding | Optimize the warhead of the PROTAC that binds to the protein of interest to improve its selectivity. |
| Linker-induced Off-target Interactions | Systematically vary the length and composition of the linker, as it can influence the conformation of the ternary complex and expose other proteins to the E3 ligase. |
| Recruitment of an Inappropriate E3 Ligase | If Ligand 31 is part of a library targeting different E3 ligases, consider switching to a PROTAC that recruits a different E3 ligase, as they have distinct sets of endogenous substrates. |
| Toxicity from PROTAC Components | Test the toxicity of the individual components (Ligand 31 and the target-binding warhead) separately to identify the source of toxicity. |
Quantitative Data Summary
The efficacy of a PROTAC containing this compound can vary significantly between cell lines. The following table summarizes hypothetical performance data across different cancer cell lines, highlighting key metrics for comparison.
| Cell Line | Cancer Type | E3 Ligase Expression (Relative Units) | Target Protein Expression (Relative Units) | DC50 (nM) | Dmax (%) |
| HEK293T | Embryonic Kidney | 1.2 | 0.8 | 25 | 95 |
| A549 | Lung Cancer | 0.5 | 1.0 | >1000 | <10 |
| HCT116 | Colorectal Cancer | 0.9 | 1.5 | 50 | 85 |
| PC3 | Prostate Cancer | 1.5 | 1.2 | 15 | 98 |
| MV4-11 | Acute Myeloid Leukemia | 1.8 | 2.0 | 5 | >99 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a Ligase 31-based PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to assess the cytotoxicity of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
PROTAC Treatment: Treat cells with the same serial dilutions of the PROTAC as used for the Western blot.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of viable cells.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: Troubleshooting workflow for lack of target protein degradation.
References
Validation & Comparative
Validating the E3 Ligase-Dependent Degradation of HSD17B13 by a Phosphotase-Targeting Chimera (PTOTAC)
This guide provides a comparative analysis of a hypothetical Phosphotase-Targeting Chimera (PTOTAC) designed to degrade Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a protein implicated in liver disease. We will outline the experiments required to validate its E3 ligase-dependent mechanism of action and compare its performance with alternative HSD17B13 targeting strategies.
HSD17B13 is a lipid droplet-associated protein, and its loss of function is associated with a reduced risk of chronic liver diseases such as nonalcoholic steatohepatitis (NASH). This makes it a compelling therapeutic target for the development of novel drugs. Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) and PTOTACs offers a powerful approach to eliminate the target protein rather than just inhibiting its enzymatic activity.
Mechanism of Action: PTOTAC-Mediated HSD17B13 Degradation
A PTOTAC is a heterobifunctional molecule that consists of a ligand that binds to the target protein (HSD17B13), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (HSD17B13-PTOTAC-E3 ligase) facilitates the ubiquitination of HSD17B13, marking it for degradation by the proteasome. The validation of this E3 ligase-dependent mechanism is crucial for confirming the intended mode of action.
Caption: PTOTAC-mediated degradation pathway of HSD17B13.
Performance Comparison: PTOTAC HSD17B13 Degrader vs. Alternatives
The performance of the PTOTAC HSD17B13 degrader can be benchmarked against other potential therapeutic modalities targeting HSD17B13, such as small molecule inhibitors or antisense oligonucleotides (ASOs).
| Parameter | PTOTAC HSD17B13 Degrader 1 | Small Molecule Inhibitor (Hypothetical) | Antisense Oligonucleotide (ASO) |
| Mechanism of Action | Catalytic, event-driven degradation of HSD17B13 protein | Occupancy-driven inhibition of HSD17B13 enzymatic activity | Inhibition of HSD17B13 protein translation by targeting mRNA |
| Potency (in vitro) | DC50 (50% Degradation Concentration) in the low nanomolar range | IC50 (50% Inhibitory Concentration) in the mid-nanomolar to micromolar range | EC50 (50% Effective Concentration) for mRNA knockdown in the low nanomolar range |
| Selectivity | High selectivity for HSD17B13 over other HSD family members | Potential for off-target inhibition of other HSDs with similar active sites | High specificity for HSD17B13 mRNA sequence |
| Maximal Effect | Dmax > 90% degradation of HSD17B13 protein | Maximal inhibition is limited by binding affinity and concentration | > 90% knockdown of HSD17B13 mRNA |
| Durability of Effect | Long duration of action due to protein removal, requiring de novo synthesis for recovery | Effect is dependent on continuous drug exposure and pharmacokinetic properties | Long-lasting effect due to the stability of ASOs in target tissues |
| Potential Advantages | Complete removal of target protein, including non-enzymatic functions. Potential for lower dose and less frequent administration. | Well-established modality with predictable pharmacokinetics and pharmacodynamics. | Highly specific and long-lasting effect. |
| Potential Challenges | Complex "hook effect" at high concentrations. Potential for off-target degradation. | Requires high and sustained drug concentrations for efficacy. Does not address non-enzymatic functions of the protein. | Delivery to target tissues can be challenging. Potential for off-target hybridization and immunogenicity. |
Experimental Protocols for Validation
To validate the E3 ligase-dependent degradation of HSD17B13 by the PTOTAC, a series of in vitro experiments are required.
Western Blotting for HSD17B13 Degradation
Objective: To quantify the dose-dependent degradation of HSD17B13 protein in a relevant cell line (e.g., HepG2).
Protocol:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PTOTAC HSD17B13 degrader (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HSD17B13 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the percentage of HSD17B13 degradation relative to the vehicle control. From this data, calculate the DC50 and Dmax values.
Caption: Workflow for Western Blot analysis of HSD17B13 degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the HSD17B13-PTOTAC-E3 ligase ternary complex.
Protocol:
-
Treat HepG2 cells with the PTOTAC HSD17B13 degrader at a concentration known to induce degradation (e.g., the DC50 concentration) for a short duration (e.g., 2-4 hours).
-
Lyse the cells with a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN) or HSD17B13, coupled to magnetic beads.
-
Wash the beads to remove non-specific binding partners.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting, probing for HSD17B13 and the E3 ligase to confirm their co-precipitation.
E3 Ligase Dependency Assay
Objective: To confirm that the degradation of HSD17B13 is dependent on the recruited E3 ligase.
Protocol:
-
Chemical Inhibition:
-
Pre-treat HepG2 cells with an inhibitor of the recruited E3 ligase (e.g., MLN4924 for neddylation inhibition, or a specific VHL or CRBN ligand that competes with the PTOTAC) for 1-2 hours.
-
Co-treat the cells with the PTOTAC HSD17B13 degrader and the E3 ligase inhibitor for 24 hours.
-
Analyze HSD17B13 protein levels by Western blotting. A rescue of HSD17B13 degradation in the presence of the inhibitor confirms E3 ligase dependency.
-
-
Genetic Knockdown/Knockout:
-
Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the recruited E3 ligase in HepG2 cells.
-
Treat the modified cells and wild-type control cells with the PTOTAC HSD17B13 degrader.
-
Assess HSD17B13 degradation by Western blotting. The absence of degradation in the knockdown/knockout cells validates the dependency on that specific E3 ligase.
-
Caption: Logical flow of the E3 ligase inhibitor rescue experiment.
By following these experimental protocols, researchers can robustly validate the E3 ligase-dependent degradation of HSD17B13 by a novel PTOTAC and quantitatively compare its performance against alternative therapeutic strategies. This comprehensive approach is essential for the preclinical development of new targeted protein degraders for the treatment of liver diseases.
Orthogonal Validation of HSD17B13 Knockdown: A Comparative Guide to CRISPR vs. a Ligand 31-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
The validation of therapeutic targets is a cornerstone of modern drug discovery. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1][3] This has catalyzed the development of therapeutic modalities aimed at inhibiting HSD17B13 function.
Orthogonal validation, the use of distinct methods to probe a biological question, is crucial for building confidence in experimental results.[4] This guide provides a comprehensive comparison of two powerful techniques for reducing HSD17B13 levels: CRISPR-Cas9-mediated gene knockout and targeted protein degradation using a PROTAC (Proteolysis-Targeting Chimera) composed of an HSD17B13 ligand and an E3 ubiquitin ligase ligand 31.
Executive Summary
Both CRISPR and PROTACs offer effective methods for reducing HSD17B13 levels, but they operate through fundamentally different mechanisms, leading to distinct experimental considerations and outcomes. CRISPR-Cas9 introduces permanent genetic alterations to ablate gene function, providing a complete and lasting knockout.[5][6] In contrast, PROTACs induce the degradation of the HSD17B13 protein, offering a transient and potentially more nuanced, pharmacologically relevant model of target inhibition.[7][8] The choice between these methods will depend on the specific research question, experimental system, and desired endpoint.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for evaluating the efficacy and specificity of CRISPR-mediated knockout and PROTAC-mediated degradation of HSD17B13. Please note that direct head-to-head comparative data for a Ligand 31-based HSD17B13 PROTAC is not extensively available in the public domain. The data presented for the PROTAC is based on the known characteristics of this technology and data from similar molecules.
| Parameter | CRISPR/Cas9 Knockout | Ligand 31-based PROTAC Degradation | Key Considerations |
| Mechanism of Action | Permanent gene disruption at the DNA level | Temporary protein degradation via the ubiquitin-proteasome system | CRISPR provides a model of genetic loss-of-function, while PROTACs model pharmacological intervention. |
| Target Knockdown/Degradation Efficiency | >90% knockout efficiency achievable in cell lines | Typically aims for >80% degradation (Dmax) | Efficiency can be cell-line dependent for both methods. |
| Time to Effect | Days to weeks (for selection of knockout clones) | Hours | PROTACs offer a much faster onset of action. |
| Duration of Effect | Permanent | Transient (dependent on compound washout and protein resynthesis) | The reversibility of PROTACs allows for the study of acute protein loss. |
| Specificity | Potential for off-target gene editing | Potential for off-target protein degradation | Both methods require rigorous validation of specificity. |
| Key Efficacy Metric | Percentage of knockout alleles | DC50 (concentration for 50% degradation), Dmax (maximal degradation) | Different metrics reflect the different mechanisms of action. |
| Parameter | CRISPR/Cas9 Knockout | Ligand 31-based PROTAC Degradation | Advantages | Disadvantages |
| Ease of Use | Requires expertise in molecular biology and cell culture | Relatively straightforward application to cell culture | PROTACs are small molecules that can be added directly to cells. | CRISPR requires transfection/transduction and selection. |
| Throughput | Lower throughput for generating stable knockout lines | High throughput screening is feasible | PROTACs are well-suited for screening large compound libraries. | |
| In Vivo Application | Can be achieved through viral vectors or lipid nanoparticles | Dependent on pharmacokinetic properties of the PROTAC | In vivo delivery and efficacy need to be optimized for both approaches. | |
| Off-Target Effects | Off-target DNA cleavage[6][9] | Off-target protein degradation | Off-target effects must be carefully assessed for both technologies. |
Signaling Pathways and Experimental Workflows
CRISPR-Cas9 Knockdown Workflow
The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. This break is then repaired by the cell's own machinery, often resulting in small insertions or deletions that disrupt the open reading frame of the target gene, leading to a functional knockout.
Ligand 31-based PROTAC Degradation Workflow
A PROTAC is a heterobifunctional molecule with one end that binds to the target protein (HSD17B13) and the other end that recruits an E3 ubiquitin ligase. The "Ligand 31" component of the PROTAC is responsible for engaging an E3 ligase. This induced proximity leads to the ubiquitination of HSD17B13, marking it for degradation by the proteasome.
HSD17B13 Signaling Pathway in Liver Cells
HSD17B13 is localized to lipid droplets in hepatocytes and is implicated in lipid metabolism. Its inhibition or knockdown is expected to mimic the protective effects of loss-of-function mutations, potentially reducing lipid accumulation and inflammation associated with NASH.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of HSD17B13 in HepG2 Cells
-
gRNA Design and Cloning : Design two to three single guide RNAs (sgRNAs) targeting the early exons of the human HSD17B13 gene using a publicly available tool. Synthesize and clone the gRNAs into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production : Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles.
-
Transduction of HepG2 Cells : Transduce HepG2 cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection : Select for transduced cells using puromycin (B1679871) (or another appropriate selection marker) for 7-10 days.
-
Single-Cell Cloning : Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout :
-
Genomic DNA Analysis : Expand single-cell clones and extract genomic DNA. Amplify the targeted region by PCR and analyze for insertions/deletions by Sanger sequencing or next-generation sequencing.
-
Protein Analysis : Confirm the absence of HSD17B13 protein expression in knockout clones by Western blot analysis using a validated HSD17B13 antibody.
-
HSD17B13 Degradation using a Ligand 31-based PROTAC in HepG2 Cells
-
Cell Seeding : Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
PROTAC Treatment : Prepare a stock solution of the Ligand 31-based HSD17B13 PROTAC in DMSO. Serially dilute the PROTAC to the desired concentrations in cell culture medium. Replace the medium on the cells with the PROTAC-containing medium. Include a vehicle control (DMSO).
-
Time Course and Dose-Response :
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest cell lysates at various time points (e.g., 2, 4, 8, 16, 24 hours).
-
For a dose-response experiment, treat cells with a range of PROTAC concentrations for a fixed time (e.g., 24 hours).
-
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HSD17B13 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis : Quantify the band intensities and normalize the HSD17B13 signal to the loading control. Calculate the percentage of HSD17B13 degradation relative to the vehicle control. For dose-response experiments, plot the percentage of degradation against the PROTAC concentration and fit the data to a curve to determine the DC50 and Dmax.
Conclusion
Both CRISPR-mediated knockout and PROTAC-mediated degradation are powerful tools for the orthogonal validation of HSD17B13 as a therapeutic target. CRISPR provides a permanent and complete loss-of-function model, which is invaluable for understanding the genetic requirement of HSD17B13 in various cellular processes. The Ligand 31-based PROTAC offers a transient and titratable method to study the acute consequences of HSD17B13 protein depletion, more closely mimicking a pharmacological intervention. By employing both approaches, researchers can gain a more comprehensive understanding of HSD17B13 biology and build a stronger case for its therapeutic targeting in liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of a Hypothetical HSD17B13 Degrader: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical Proteolysis-Targeting Chimera (PROTAC), "PTOTAC HSD17B13 Degrader 1," against a well-characterized small molecule inhibitor, BI-3231. The objective is to offer a clear, data-driven comparison of two distinct therapeutic modalities targeting hydroxysteroid (17β) dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2]
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing chronic liver diseases.[5][6] This has spurred the development of therapeutic agents aimed at inhibiting or degrading HSD17B13.[2][7]
This guide will delve into the selectivity profiles, potency, and mechanisms of action of our hypothetical degrader and a known inhibitor, supported by experimental data and detailed protocols.
Compound Profiles
-
PTOTAC HSD17B13 Degrader 1 (Hypothetical): A heterobifunctional molecule designed to induce the degradation of HSD17B13. It consists of a ligand that binds to HSD17B13, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[8]
-
BI-3231: A potent and selective small molecule inhibitor of HSD17B13. It acts by binding to the enzyme's active site, thereby blocking its catalytic function.[9][10]
Comparative Performance Data
The following tables summarize the key performance metrics for both compounds. The data for PTOTAC HSD17B13 Degrader 1 is hypothetical but representative of a potent and selective degrader, while the data for BI-3231 is based on publicly available information.[1]
Table 1: Potency and Efficacy
| Parameter | PTOTAC HSD17B13 Degrader 1 (Hypothetical) | BI-3231 | Description |
| Mechanism of Action | Induced Degradation | Inhibition | The fundamental way the compound affects the target protein. |
| DC₅₀ (nM) | 5 | N/A | The concentration of the degrader required to induce 50% degradation of the target protein. |
| Dₘₐₓ (%) | >95 | N/A | The maximum percentage of protein degradation achievable. |
| IC₅₀ (nM) | 1500 | 1[1] | The concentration of the inhibitor required to block 50% of the enzyme's activity. |
| Kᵢ (nM) | N/A | 0.7 ± 0.2[1] | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
Table 2: Selectivity Profile
| Target | PTOTAC HSD17B13 Degrader 1 (Degradation, Hypothetical) | BI-3231 (Inhibition) | Notes |
| HSD17B13 | DC₅₀ = 5 nM | IC₅₀ = 1 nM[1] | High on-target potency for both compounds. |
| HSD17B11 | No degradation detected up to 10,000 nM | IC₅₀ > 10,000 nM[1] | Excellent selectivity against the closest homolog.[2] |
| Other HSDs (B1, B2, B4) | No degradation detected | "Good selectivity" reported[1] | Demonstrates broad selectivity within the HSD family. |
| Global Proteomics | >98% selectivity for HSD17B13 at 100x DC₅₀ | Not applicable | Mass spectrometry-based proteomics confirms high selectivity across the proteome. |
Visualizing Mechanisms and Workflows
Signaling Pathway of HSD17B13
The following diagram illustrates the known signaling pathway involving HSD17B13 in hepatocytes. HSD17B13 is a lipid droplet-associated enzyme that exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[3][11] Its expression is regulated by the LXRα/SREBP-1c pathway, a key regulator of lipid metabolism.[3]
HSD17B13 signaling pathway in hepatocytes.
Mechanism of Action: Inhibitor vs. Degrader
This diagram contrasts the mechanisms of a traditional inhibitor (BI-3231) and a PROTAC degrader (PTOTAC HSD17B13 Degrader 1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different linkers for E3 ligase Ligand 31 PROTACs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of linker design in the efficacy of Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) E3 ligase ligands.
In the landscape of targeted protein degradation, the rational design of PROTACs is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. While the warhead and E3 ligase ligand determine the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing ternary complex formation, degradation potency (DC50), and maximal degradation (Dmax).
This guide provides a head-to-head comparison of different linker strategies for PROTACs that employ Cereblon (CRBN) as the E3 ligase. The principles and data presented here are broadly applicable to PROTACs utilizing pomalidomide (B1683931) and its analogues, including the specific CRBN ligand designated as "E3 ligase Ligand 31" (CAS 2357114-13-5).
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive tether; its length, composition, and attachment points profoundly impact the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3][4][5] An optimal linker facilitates the appropriate proximity and orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target. Conversely, a suboptimal linker can result in reduced potency or a complete loss of degradation activity.
Quantitative Comparison of Linker Performance in CRBN-Based PROTACs
The following tables summarize quantitative data from various studies, showcasing the impact of linker length, composition (Polyethylene Glycol vs. Alkyl chains), and attachment point on the phthalimide (B116566) ring of the CRBN ligand on the degradation of target proteins.
Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC | CRBN Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | Pomalidomide | PEG | 12 | 9.1 | >99 | NAMALWA |
| Analog 1 | Pomalidomide | PEG | 9 | >1000 | <20 | NAMALWA |
| Analog 2 | Pomalidomide | PEG | 15 | 50 | ~90 | NAMALWA |
Data synthesized from published literature. This table illustrates that a specific linker length can be optimal for achieving high degradation potency.
Table 2: Comparison of PEG vs. Alkyl Linkers for BCR-ABL Degradation
| PROTAC | CRBN Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC 17 | Pomalidomide | Sulphur-substituted carbon chain | 0.18 | >90 |
| Analog with PEG linker | Pomalidomide | PEG | >100 | <50 |
Data synthesized from published literature. This comparison highlights that the chemical composition of the linker significantly influences degradation efficacy.
Table 3: Influence of Linker Attachment Point on Pomalidomide for BTK Degradation
| PROTAC | Attachment Point | Linker | DC50 (nM) | Dmax (%) |
| MT-809 | C5-position | PEG | 11.6 | >95 |
| MT-541 | C4-position | PEG | 90.1 | ~80 |
Data synthesized from published literature. This table demonstrates that the point of linker attachment on the CRBN ligand can have a substantial impact on PROTAC potency.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
A crucial aspect of comparing different PROTAC linkers is the utilization of robust and standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MM.1S) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the ternary complex in vitro.
-
Immobilization:
-
Immobilize the biotinylated target protein or E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a constant concentration of the PROTAC over the sensor surface.
-
In a subsequent step, inject varying concentrations of the second protein (either the E3 ligase or the target protein, respectively).
-
The formation of the ternary complex will result in an increase in the SPR signal.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) for ternary complex formation.
-
The equilibrium dissociation constant (KD) for the ternary complex can be calculated from these rates.
-
Conclusion
The design of the linker is a critical, multifaceted aspect of developing effective Cereblon-recruiting PROTACs. The presented data underscores that there is no universal linker solution; rather, the optimal linker length, composition, and attachment point are highly dependent on the specific target protein and the overall PROTAC architecture. A systematic, data-driven approach to linker optimization, employing robust experimental methodologies as outlined in this guide, is essential for advancing the development of next-generation protein degraders with enhanced potency and selectivity.
References
Unveiling the Mechanism of Action of an E3 Ligase Inhibitor Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the mechanism of action of a representative E3 ligase inhibitor, exemplified by HOIPIN-8, a known covalent inhibitor of the E3 ligase RNF31 (also known as HOIP). By examining its effects on wild-type RNF31 and a strategically designed mutant, we can elucidate the specific molecular interactions that underpin its inhibitory function. This approach is crucial for the validation of targeted therapies in drug development.
The E3 ubiquitin ligase RNF31 is a key component of the linear ubiquitin chain assembly complex (LUBAC), which plays a critical role in the activation of the NF-κB signaling pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making RNF31 an attractive therapeutic target.[1] Covalent inhibitors, which form a permanent bond with their target protein, offer high potency and prolonged duration of action.[] HOIPIN-8 has been identified as a covalent inhibitor that specifically targets the active site cysteine (Cys885) of RNF31, thereby blocking its catalytic activity.[3][4]
To definitively confirm this mechanism of action, a mutagenesis study is the gold standard. By mutating the target residue, Cys885, to a non-reactive amino acid like alanine (B10760859) (C885A), the covalent bond can no longer be formed. This guide will compare the expected outcomes of treating wild-type RNF31 and the C885A mutant with HOIPIN-8 across various biochemical and cellular assays.
Comparative Analysis: Wild-Type RNF31 vs. C885A Mutant
The following table summarizes the expected experimental outcomes when studying the interaction of HOIPIN-8 with wild-type (WT) RNF31 and the C885A mutant. This comparison is fundamental to validating the inhibitor's mechanism of action.
| Assay | Wild-Type (WT) RNF31 + HOIPIN-8 | RNF31 C885A Mutant + HOIPIN-8 | Alternative Compounds/Methods for Comparison |
| Biochemical Ubiquitination Assay | Significant inhibition of linear ubiquitin chain formation (High IC50 shift over time) | No significant inhibition of linear ubiquitin chain formation (No IC50 shift) | Non-covalent RNF31 inhibitors, other LUBAC complex component inhibitors (e.g., targeting SHARPIN or RBCK1) |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of RNF31 upon binding | No significant change in thermal stability of RNF31 | Other covalent inhibitors targeting different proteins, non-covalent binders |
| NF-κB Reporter Assay | Dose-dependent inhibition of TNF-α induced NF-κB activation | No significant inhibition of TNF-α induced NF-κB activation | Inhibitors of other components of the NF-κB pathway (e.g., IKK inhibitors) |
| Mass Spectrometry Analysis | Covalent modification of Cys885 detected | No covalent modification of the active site detected | Other covalent inhibitors with different reactive groups |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
Site-Directed Mutagenesis of RNF31
Objective: To generate the RNF31 C885A mutant.
Protocol:
-
Obtain a plasmid containing the full-length human RNF31 cDNA.
-
Design primers containing the desired mutation (TGC codon for Cysteine to GCC for Alanine at position 885).
-
Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase.
-
Digest the parental, methylated DNA template with DpnI.
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the plasmid DNA and confirm the mutation by Sanger sequencing.
-
Use the sequence-verified plasmid for protein expression in a suitable system (e.g., mammalian cells like HEK293T for cellular assays or E. coli for recombinant protein purification).
Recombinant Protein Expression and Purification
Objective: To produce pure wild-type and C885A mutant RNF31 for biochemical assays.
Protocol:
-
Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial cultures to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged RNF31 proteins using a nickel-NTA affinity chromatography column.
-
Elute the protein and perform further purification steps like size-exclusion chromatography to ensure high purity.
-
Confirm protein identity and purity by SDS-PAGE and Western blotting.
In Vitro Ubiquitination Assay
Objective: To measure the E3 ligase activity of WT and mutant RNF31 in the presence of HOIPIN-8.
Protocol:
-
Set up reactions containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, ATP, and either WT or C885A RNF31.
-
Add varying concentrations of HOIPIN-8 or vehicle (DMSO) to the reactions.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the formation of polyubiquitin (B1169507) chains by Western blotting using an anti-ubiquitin antibody.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of HOIPIN-8 with RNF31 in a cellular context.
Protocol:
-
Culture cells (e.g., HEK293T) and treat with either HOIPIN-8 or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble RNF31 in the supernatant by Western blotting.
-
Plot the amount of soluble RNF31 as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures indicates ligand binding and stabilization.
NF-κB Reporter Assay
Objective: To measure the effect of HOIPIN-8 on the downstream signaling pathway of RNF31.
Protocol:
-
Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a serial dilution of HOIPIN-8 or vehicle for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Logic and Pathways
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Comparison of HOIPIN-8 interaction with Wild-Type vs. Mutant RNF31.
Caption: RNF31's role in the NF-κB pathway and the point of inhibition by HOIPIN-8.
Caption: Experimental workflow for confirming the mechanism of action through mutagenesis.
By following this guide, researchers can systematically and rigorously confirm the mechanism of action of E3 ligase inhibitors, a critical step in the development of novel therapeutics for a range of diseases. The combination of targeted mutagenesis with robust biochemical and cellular assays provides a powerful platform for validating drug-target interactions.
References
Benchmarking the In Vivo Efficacy of PTOTAC HSD17B13 Degrader 1 Against Other HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PTOTAC HSD17B13 degrader 1 and other small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13, a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies. This has spurred the development of various therapeutic modalities aimed at mimicking this protective effect.
While in vivo efficacy data for PTOTAC HSD17B13 degrader 1 is not yet publicly available, this guide will compare its proposed mechanism of action—targeted protein degradation—with the established in vivo performance of small molecule inhibitors. This comparison will highlight the potential advantages of a degradation-based approach and provide a framework for evaluating future in vivo studies.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of HSD17B13, such as BI-3231 and Compound 32, function by binding to the active site of the enzyme, thereby blocking its catalytic activity. In contrast, PTOTAC HSD17B13 degrader 1 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate the HSD17B13 protein entirely. It achieves this by simultaneously binding to HSD17B13 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HSD17B13 by the proteasome.[1][2]
The potential advantages of this degradation-based approach over simple inhibition are numerous.[1][3][4][5][6] PROTACs can act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[6] This can lead to a more profound and sustained target suppression at lower drug concentrations.[1] Furthermore, by removing the entire protein, PROTACs can abrogate both the enzymatic and any non-enzymatic functions of the target protein, potentially leading to a more comprehensive therapeutic effect and a reduced likelihood of developing drug resistance.[4][5]
Figure 1: Mechanisms of HSD17B13 Inhibition vs. Degradation
Quantitative Efficacy Comparison of HSD17B13 Inhibitors
The following table summarizes the available in vitro potency data for several HSD17B13 inhibitors. While direct comparative in vivo studies are limited, emerging preclinical data suggests that potent enzymatic inhibition can translate into therapeutic benefits in models of NASH.
| Compound Name | Target Species | Assay Type | IC50 | In Vivo Efficacy Summary (in NASH models) |
| PTOTAC HSD17B13 degrader 1 | - | - | - | Data not publicly available. Expected to induce degradation of HSD17B13 protein. |
| BI-3231 | Human | Enzymatic | 1 nM[7] | Reduces triglyceride accumulation in vitro.[7] Pharmacokinetic data shows rapid plasma clearance but significant liver accumulation.[8] |
| Mouse | Enzymatic | 13 nM[7] | ||
| Compound 32 | Human | Enzymatic | 2.5 nM[7][9] | Reported to exhibit robust anti-MASH effects in multiple mouse models, superior to BI-3231.[9] |
| EP-036332 | Human | Enzymatic | 14 nM[7] | Data not publicly available. |
| Mouse | Enzymatic | 2.5 nM[7] | ||
| EP-040081 | Human | Enzymatic | 79 nM[7] | Data not publicly available. |
| Mouse | Enzymatic | 74 nM[7] | ||
| Hsd17B13-IN-29 | Human | Enzymatic (Estradiol) | ≤ 0.1 µM[7] | Data not publicly available. |
Experimental Protocols for In Vivo Efficacy Evaluation
Reproducibility is critical in preclinical research. The following section details a representative experimental protocol for evaluating the in vivo efficacy of HSD17B13-targeting agents in a mouse model of NASH.
Objective:
To assess the hepatoprotective effects of an HSD17B13-targeting compound in mice with established NASH.
Animal Model:
-
Species and Strain: C57BL/6J mice (male)
-
NASH Induction: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a period of 16-24 weeks to induce steatohepatitis and fibrosis.[10][11] A control group is maintained on a standard chow diet.
Experimental Groups:
-
Group 1: Standard chow + Vehicle
-
Group 2: CDAHFD + Vehicle
-
Group 3: CDAHFD + HSD17B13 inhibitor/degrader (low dose)
-
Group 4: CDAHFD + HSD17B13 inhibitor/degrader (high dose)
Dosing and Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) for oral gavage or a vehicle suitable for subcutaneous injection depending on the compound's pharmacokinetic properties.[8][10]
-
Dosage: A dose range (e.g., 10-100 mg/kg) is selected based on in vitro potency and preliminary pharmacokinetic studies.[10]
-
Administration: The compound or vehicle is administered daily or twice daily via the chosen route for a period of 4-8 weeks.[10]
Endpoint Analysis:
At the termination of the study, the following endpoints are assessed:
-
Serum Analysis: Blood is collected via cardiac puncture for the measurement of liver enzymes (ALT, AST) and lipid panels (triglycerides, cholesterol).[11][12]
-
Liver Histology: A portion of the liver is fixed in formalin and embedded in paraffin (B1166041) for histological staining with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score), and with Sirius Red to quantify fibrosis.[11]
-
Gene Expression Analysis: RNA is extracted from a portion of the liver to quantify the expression of genes involved in inflammation (e.g., Tnf, Ccl2), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism via qRT-PCR.[8][10]
-
Protein Analysis (for Degraders): For PTOTAC HSD17B13 degrader 1, a portion of the liver would be flash-frozen for Western blot analysis to confirm the degradation of the HSD17B13 protein.
Figure 2: Experimental Workflow for In Vivo Efficacy Studies
Signaling Pathways and Points of Intervention
HSD17B13 is involved in hepatic lipid metabolism, though its precise molecular functions are still under investigation. Its expression is regulated by key lipogenic transcription factors such as SREBP-1c.[12] Small molecule inhibitors block the enzymatic activity of HSD17B13, while degraders remove the protein entirely, thus preventing it from participating in any signaling pathways. The downstream consequences of HSD17B13 inhibition or degradation are thought to include modulation of hepatic lipid homeostasis and a reduction in lipotoxicity, thereby ameliorating the progression of liver disease.
Figure 3: HSD17B13 Signaling and Therapeutic Intervention
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NASH and other chronic liver diseases. While small molecule inhibitors like Compound 32 have demonstrated robust anti-MASH effects in preclinical models, the emergence of targeted protein degraders such as PTOTAC HSD17B13 degrader 1 introduces a novel and potentially more efficacious therapeutic modality. The theoretical advantages of protein degradation, including catalytic activity and the abrogation of all protein functions, warrant further investigation. Direct in vivo comparative studies will be crucial to fully elucidate the therapeutic potential of HSD17B13 degradation relative to inhibition. This guide provides a framework for designing and interpreting such studies, which will be instrumental in advancing the development of novel treatments for chronic liver disease.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. The Advantages of Targeted Protein Degradation over Inhibition: a RTK Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling E3 Ligase Ligand 31
Disclaimer: No specific Safety Data Sheet (SDS) for E3 ligase Ligand 31 (CAS No. 2357114-13-5, MCE Catalog No. HY-159660) was publicly available at the time of this document's creation.[1] The following guidance is based on general best practices for handling novel chemical compounds of unknown toxicity in a research laboratory setting. It is imperative to supplement this information with a substance-specific risk assessment and to consult the supplier-provided SDS if available.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The content herein outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures is necessary to determine the appropriate level of PPE required. The following table summarizes the minimum recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes or aerosols. A face shield should be worn over safety goggles when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Disposable Nitrile Gloves | Should be worn to prevent skin contact. For prolonged or high-exposure tasks, consider double-gloving or using gloves with higher chemical resistance. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. It should be fully buttoned to protect skin and personal clothing from potential spills. |
| Respiratory Protection | Fume Hood | All work involving the handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be performed to determine if a respirator is necessary. |
| Foot Protection | Closed-toe Shoes | Must be worn at all times in the laboratory to protect against spills and falling objects. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity. The following step-by-step guidance should be followed:
2.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) within the fume hood before handling the compound.
-
Weighing: Carefully weigh the solid this compound within the fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
2.2. Solubilization:
-
Solvent Addition: Add the desired solvent to the solid compound in a sealed container (e.g., a vial with a screw cap) within the fume hood.
-
Mixing: Close the container tightly and mix by vortexing or sonicating until the ligand is fully dissolved.
-
Storage of Stock Solutions: Store stock solutions in clearly labeled, sealed containers at the recommended temperature. The supplier suggests that this compound can be stored at room temperature in the continental US, but this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage conditions.[1]
2.3. Experimental Use:
-
Aliquotting: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and to minimize the risk of contamination.
-
Cell Culture and Assays: When adding the ligand to cell cultures or biochemical assays, perform the liquid transfers within a biological safety cabinet (if working with cell lines) or a fume hood.
-
Incubation: If experiments require incubation outside of a contained environment, ensure that the plates or vessels are securely sealed.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed waste bag or container within the fume hood. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams. |
| Container Disposal | The empty vial of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material. Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. |
Mandatory Visualizations
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
This compound is a ligand for an E3 ubiquitinase and can be used to synthesize PROTACs (Proteolysis Targeting Chimeras).[1] The following diagram illustrates the general mechanism of action for a PROTAC.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
